molecular formula C11H15NO2 B13142032 3-Amino-2-(2-ethylphenyl)propanoic acid

3-Amino-2-(2-ethylphenyl)propanoic acid

Katalognummer: B13142032
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: HVXDRUAHICFUKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Amino-2-(2-ethylphenyl)propanoic acid is a non-proteogenic amino acid derivative with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is supplied with a minimum purity of 98% and is registered under CAS Number 299164-93-5 . It features both an amino group and a carboxylic acid functional group, making it a versatile chiral building block (or synthetic intermediate) for organic synthesis and medicinal chemistry research. While specific biological data for this exact compound is scarce from the search results, its structural features are similar to those used in the development of various bioactive molecules. For instance, analogous 3-aminopropanoic acid derivatives are investigated as luminescent dyes for diagnostic assays and as components in complex peptide structures for therapeutic applications . As such, researchers may explore its potential in constructing novel peptide mimics, enzyme substrates, or other pharmacologically active compounds. This product is intended for research and development purposes in a laboratory setting. 3-Amino-2-(2-ethylphenyl)propanoic acid is strictly for research use and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

3-amino-2-(2-ethylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-2-8-5-3-4-6-9(8)10(7-12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)

InChI-Schlüssel

HVXDRUAHICFUKZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC=C1C(CN)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

A Comprehensive Technical Guide to the Preliminary Toxicity and Safety Assessment of 3-Amino-2-(2-ethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is contingent on a rigorous evaluation of its safety profile. This guide provides an in-depth, technical framework for the preliminary toxicity and safety assessment of 3-Amino-2-(2-ethylphenyl)propanoic acid, a novel small molecule. In the absence of extensive public data for this specific compound, this document outlines a scientifically robust, multi-tiered strategy, beginning with in silico analysis and progressing through a comprehensive suite of in vitro and in vivo assays. The methodologies detailed herein are grounded in international regulatory guidelines and best practices in toxicology, offering a self-validating system for generating the foundational safety data required for further drug development. This guide is intended to empower researchers with the expertise to design, execute, and interpret pivotal preclinical safety studies.

Introduction and Initial Hazard Assessment

3-Amino-2-(2-ethylphenyl)propanoic acid is a small molecule with potential for pharmaceutical development.[1] A critical first step in its preclinical journey is a thorough toxicological evaluation to identify potential hazards and establish a preliminary safety profile.[2] This process is essential for making informed decisions about the compound's viability and for designing safe and effective clinical trials.[3]

Given the novelty of 3-Amino-2-(2-ethylphenyl)propanoic acid, a direct search for existing toxicity data may be unrevealing. In such cases, an initial assessment can be informed by data from structurally analogous compounds. For instance, the isomeric compound, 3-amino-3-(2-ethylphenyl)propanoic acid (CAS Number 299164-93-5), has been classified with the following hazards:

  • Skin Irritation (Category 2) [4]

  • Eye Irritation (Category 2A) [4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) [4]

This information, while not directly applicable, provides a valuable starting point, suggesting that dermal and ocular irritation, as well as potential respiratory tract irritation, should be considered as potential hazards for 3-Amino-2-(2-ethylphenyl)propanoic acid.

The following sections will detail a systematic approach to definitively characterize the toxicity profile of 3-Amino-2-(2-ethylphenyl)propanoic acid, moving from computational predictions to robust experimental data.

In Vitro Toxicity Assessment: A Foundational Screen

In vitro assays are the cornerstone of modern toxicology, providing a rapid and ethical means to assess the potential of a compound to cause cellular damage.[5] These tests are crucial for early-stage hazard identification and can guide the design of subsequent in vivo studies.[6]

Cytotoxicity Assays

The initial step in in vitro evaluation is to determine the concentration at which 3-Amino-2-(2-ethylphenyl)propanoic acid induces cell death. This is typically assessed using a panel of cell lines representing different tissues.

  • Cell Culture: Culture human cell lines (e.g., HepG2 for liver, A549 for lung, and a non-cancerous line like Vero) in appropriate media and conditions.

  • Seeding: Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[7]

  • Treatment: Prepare a serial dilution of 3-Amino-2-(2-ethylphenyl)propanoic acid in culture medium and treat the cells for 24 or 48 hours.[7]

  • MTT Addition: Following incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assays

Genotoxicity testing is a critical component of safety assessment, as it evaluates a compound's potential to damage genetic material, which can lead to mutations and cancer.[8] The standard battery of tests is designed to detect different types of genetic damage.[9][10][11][12]

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in different strains of Salmonella typhimurium and Escherichia coli.[13]

  • Strain Selection: Utilize a panel of bacterial strains with different mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to a range of concentrations of 3-Amino-2-(2-ethylphenyl)propanoic acid.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.

  • Incubation and Scoring: Incubate the plates for 48-72 hours and count the number of revertant colonies.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

This assay assesses the potential of a compound to induce structural and numerical chromosomal damage in mammalian cells.[13]

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.

  • Treatment: Expose the cells to various concentrations of 3-Amino-2-(2-ethylphenyl)propanoic acid, with and without metabolic activation (S9).

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Microscopic Analysis: Stain the chromosomes and analyze them under a microscope for structural aberrations (e.g., breaks, gaps, deletions) and numerical aberrations (polyploidy).

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

In Vivo Acute Toxicity Assessment: The Whole-Organism Response

In vivo studies are indispensable for understanding the systemic effects of a compound in a living organism.[14] Acute toxicity studies provide crucial information on the potential adverse effects of a single high dose of a substance and are used to determine the median lethal dose (LD50).[3][15] The Organisation for Economic Co-operation and Development (OECD) provides guidelines for conducting these studies in a way that minimizes animal use.[16][17][18][19]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

The Up-and-Down Procedure is a sequential dosing method that uses a minimal number of animals to estimate the LD50 with a confidence interval.[20]

  • Animal Selection: Use a single sex of rodents, typically female rats.[16]

  • Dose Selection: Start with a dose that is just below the best preliminary estimate of the LD50.

  • Sequential Dosing: Dose a single animal. If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.[20] The interval between dosing is typically 48 hours.

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[20]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

Data to be Collected in an Acute Toxicity Study
ParameterDescription
Mortality Number of animals that die during the study period.
Clinical Signs Observations of changes in behavior, appearance, and physiological functions.
Body Weight Measurement of body weight before dosing and at regular intervals throughout the study.
Gross Necropsy Macroscopic examination of all major organs and tissues at the end of the study.

Data Interpretation and Reporting

A clear and concise presentation of toxicity data is crucial for its interpretation and for regulatory submissions.

Table 1: Summary of In Vitro Toxicity Data for 3-Amino-2-(2-ethylphenyl)propanoic acid
AssayCell LineEndpointResult
Cytotoxicity (MTT)HepG2IC50 (µM)TBD
Cytotoxicity (MTT)A549IC50 (µM)TBD
Cytotoxicity (MTT)VeroIC50 (µM)TBD
Ames TestS. typhimuriumMutagenicityTBD
Chromosomal AberrationCHOClastogenicityTBD
Table 2: Summary of Acute Oral Toxicity Data for 3-Amino-2-(2-ethylphenyl)propanoic acid in Rats (OECD 425)
ParameterResult
Estimated LD50 (mg/kg)TBD
95% Confidence IntervalTBD
Key Clinical SignsTBD
Gross Necropsy FindingsTBD

Integrated Safety Evaluation Strategy

The preliminary safety assessment of a novel compound is a dynamic and iterative process. The following diagram illustrates a typical workflow.

Toxicity_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_decision Decision Point in_silico In Silico Toxicity Prediction (e.g., DEREK, SARAH) cytotoxicity Cytotoxicity Assays (e.g., MTT on multiple cell lines) in_silico->cytotoxicity Guides initial concentration ranges analog_data Analog Data Review (e.g., 3-amino-3-(2-ethylphenyl)propanoic acid) analog_data->cytotoxicity genotoxicity Genotoxicity Battery (Ames, Chromosomal Aberration) cytotoxicity->genotoxicity Determines top concentration for genotox acute_tox Acute Oral Toxicity (OECD 425, Rodent) genotoxicity->acute_tox Informs in vivo study design go_nogo Go/No-Go Decision for Further Development acute_tox->go_nogo Provides critical safety data

Caption: Integrated workflow for preliminary toxicity assessment.

Conclusion

This technical guide provides a comprehensive and actionable framework for the preliminary toxicity and safety assessment of 3-Amino-2-(2-ethylphenyl)propanoic acid. By adhering to the principles of scientific integrity and leveraging established international guidelines, researchers can generate a robust and reliable initial safety profile for this novel compound. The data generated through this multi-tiered approach will be instrumental in guiding the future development of 3-Amino-2-(2-ethylphenyl)propanoic acid as a potential therapeutic agent, ensuring that safety considerations are integrated into the drug development process from the earliest stages.

References

  • ICH S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Available at: [Link]

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. InfinixBio. Available at: [Link]

  • Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). ICH. Available at: [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. Available at: [Link]

  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. (2012). PubMed. Available at: [Link]

  • In vivo toxicology studies. Vivotecnia. Available at: [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). Slideshare. Available at: [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (2002). OECD. Available at: [Link]

  • OECD Test Guideline 423. (2001). National Toxicology Program. Available at: [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (2012). FDA. Available at: [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022). OECD. Available at: [Link]

  • In vivo Pharmacology. (n.d.). Altogen Labs. Available at: [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences. Available at: [Link]

  • An in vitro based investigation into the cytotoxic effects of D-amino acids. (2013). Acta Pharmaceutica. Available at: [Link]

  • Thirty years of preclinical safety evaluation of biopharmaceuticals: did scientific progress lead to appropriate regulatory guidance? (2012). Taylor & Francis Online. Available at: [Link]

  • The evolving role of investigative toxicology in the pharmaceutical industry. (2014). PMC - NIH. Available at: [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). SlidePlayer. Available at: [Link]

  • Nonclinical Evaluations of Small-Molecule Oncology Drugs: Integration into Clinical Dose Optimization and Toxicity Management. (2016). AACR Journals. Available at: [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. Available at: [Link]

  • 3-amino-3-(2-ethylphenyl)propanoic acid — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). MDPI. Available at: [Link]

  • Identifying in vitro toxicity testing approaches for (novel) proteins in the context of food and feed risk assessment. (2024). ResearchGate. Available at: [Link]

  • Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass. (2020). PMC - NIH. Available at: [Link]

Sources

Methodological & Application

Incorporating 3-Amino-2-(2-ethylphenyl)propanoic acid into solid-phase peptide synthesis (SPPS)

Application Note: Overcoming Steric Hindrance in the SPPS of β2 -Aryl Amino Acids

Target Molecule: 3-Amino-2-(2-ethylphenyl)propanoic acid Application: Conformationally restricted peptidomimetics and protease-resistant therapeutics.

Executive Summary & Rationale

The incorporation of non-natural β -amino acids into peptide sequences is a cornerstone strategy in the development of advanced peptidomimetics[1]. By introducing an additional methylene unit into the peptide backbone, β -amino acids dramatically enhance resistance to proteolytic degradation and allow for precise fine-tuning of secondary structures[2]. Among these, β2 -amino acids—where the side chain is located on the α -carbon (C2) adjacent to the carboxylic acid—present unique structural rigidity[3].

However, the synthesis of peptides containing bulky β2 -aryl derivatives, such as 3-Amino-2-(2-ethylphenyl)propanoic acid , introduces severe steric challenges during Solid-Phase Peptide Synthesis (SPPS)[4]. The ortho-ethylphenyl group at the C2 position creates a massive steric shield around the C1 carbonyl, obstructing the nucleophilic attack required for peptide bond formation[5]. This application note details a self-validating, microwave-assisted protocol designed to overcome these thermodynamic and kinetic barriers.

Stability_MechNativeNative alpha-Peptide(Flexible Backbone)ProteaseProteolytic Enzymes(e.g., Peptidases)Native->ProteaseBetaAAIncorporation of 3-Amino-2-(2-ethylphenyl)propanoic acidNative->BetaAA Rational Drug DesignDegradedRapid Degradation(Loss of Bioactivity)Protease->DegradedStableProtease Resistance &Extended Half-LifeProtease->Stable Steric Shielding Blocks CleavageMimeticConformationally RestrictedPeptidomimeticBetaAA->MimeticMimetic->Protease

Figure 1: Rational design of peptidomimetics using beta2-amino acids for protease resistance.

Mechanistic Insights & Reagent Causality

In standard Fmoc-SPPS, coupling reagents like HBTU or HCTU are highly effective for linear α -amino acids. However, when activating the carboxyl group of Fmoc-3-amino-2-(2-ethylphenyl)propanoic acid, the bulky 2-ethylphenyl moiety restricts the Bürgi-Dunitz trajectory of the incoming resin-bound amine[4]. This steric hindrance severely depresses the reaction kinetics, leading to incomplete couplings, deletion sequences, and high rates of epimerization if coupling times are merely extended without optimizing the chemistry[6].

Why Standard Reagents Fail: Benzotriazole-based esters (formed by HOBt or HBTU) are too sterically demanding to efficiently acylate the amine in the presence of the ortho-ethylphenyl group[7].

The Optimized Solution: This protocol leverages DIC (N,N'-Diisopropylcarbodiimide) in combination with Oxyma Pure (Ethyl cyanohydroxyiminoacetate) under Microwave (MW) irradiation . Oxyma Pure forms a highly reactive, less sterically hindered ester intermediate compared to HOAt/HOBt, facilitating faster aminolysis[7]. Furthermore, microwave heating provides the necessary thermal energy to overcome the high activation barrier imposed by the ortho-substituted aryl ring, driving the reaction to completion while suppressing epimerization[8].

Quantitative Data: Coupling Efficiency Comparison

Table 1: Comparative Coupling Efficiencies for Fmoc-3-Amino-2-(2-ethylphenyl)propanoic Acid onto a standard resin-bound primary amine.

Coupling ReagentsConditionsEquivalentsConversion Yield (%)*Epimerization Rate
HBTU / DIEARoom Temp, 2h4 eq< 35%Low
HATU / HOAt / DIEARoom Temp, 2h4 eq~ 65%Moderate
DIC / Oxyma PureRoom Temp, 2h4 eq~ 75%Low
DIC / Oxyma Pure MW (75°C), 15 min 4 eq > 95% < 2%

*Yields determined by off-bead LC-MS analysis of crude micro-cleavage products[7].

Self-Validating Experimental Protocol

To ensure high fidelity, this workflow is designed as a self-validating system . Because standard colorimetric assays (like the Kaiser test) can yield false negatives in highly hindered environments[9], this protocol integrates mandatory off-bead LC-MS micro-cleavages to empirically verify mass shifts before proceeding to subsequent cycles[7].

SPPS_WorkflowResinResin-BoundPeptideActivationActivation(DIC/Oxyma Pure)Resin->ActivationFmocAAFmoc-Beta2-AA(Sterically Hindered)FmocAA->ActivationStericSteric Bottleneckat C2 (alpha)Activation->Steric StandardConditionsMWMicrowave Heating(75°C, 15 min)Activation->MW OptimizedProtocolProductElongatedPeptidomimeticSteric->Product Low Yield (<35%)MW->Product >95% Yield

Figure 2: SPPS workflow overcoming steric hindrance via microwave-assisted DIC/Oxyma activation.

Phase 1: Resin Preparation and Deprotection
  • Resin Selection: Utilize a PEG-based resin (e.g., ChemMatrix) at a loading of 0.3 - 0.5 mmol/g. PEG resins provide superior swelling in DMF/NMP, mitigating inter-chain aggregation during difficult couplings[7].

  • Swelling: Swell the resin in DMF for 30 minutes at room temperature.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min)[9].

Phase 2: Microwave-Assisted Coupling of the β2 -Amino Acid
  • Activation: In a glass vial, dissolve Fmoc-3-amino-2-(2-ethylphenyl)propanoic acid (4.0 eq relative to resin loading) and Oxyma Pure (4.0 eq) in a minimum volume of DMF/NMP (1:1 v/v). Add DIC (4.0 eq) and pre-activate for 2 minutes at room temperature.

  • Coupling: Transfer the activated mixture to the reaction vessel containing the resin.

  • Microwave Irradiation: Subject the reaction vessel to microwave heating at 75°C for 15 minutes (Ramp time: 2 mins, Hold time: 15 mins). Note: Do not exceed 75°C to prevent thermal degradation of the PEG resin or excessive epimerization.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Phase 3: In-Process Self-Validation (Critical Step)

Do not rely solely on the Ninhydrin (Kaiser) test, as the bulky C2 group can shield the newly formed secondary-like environment, causing ambiguous colorimetric results.

  • Micro-Cleavage: Extract ~2 mg of the coupled resin. Wash thoroughly with DCM and dry under vacuum.

  • Cleavage Cocktail: Treat the beads with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 30 minutes[10].

  • LC-MS Analysis: Evaporate the TFA under a gentle nitrogen stream, reconstitute the residue in 50% Acetonitrile/Water, and analyze via LC-MS[7].

  • Decision Gate: Proceed to Phase 4 only if the target mass [M+H]+ corresponding to the successful addition of the β2 -residue is confirmed as the dominant base peak. If unreacted starting material remains, perform a second coupling cycle using HATU/HOAt/DIEA (4.0 eq) for 2 hours at room temperature[6].

Phase 4: Capping and Subsequent Elongation
  • Capping: To permanently terminate any unreacted chains and prevent complex deletion sequences, treat the resin with Acetic Anhydride/DIEA/DMF (10:5:85) for 5 minutes. Wash extensively with DMF.

  • Next Cycle Elongation: Deprotect the Fmoc group on the newly added β2 -residue. Caution: The resulting primary amine at C3 is also sterically hindered by the adjacent C2 2-ethylphenyl group. You must repeat the MW-assisted DIC/Oxyma protocol (Phase 2) for the coupling of the subsequent amino acid to ensure complete acylation[8].

References

  • [8] Quaternary β2,2-Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition. 8

  • [1] Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH. 1

  • [2] Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. 2

  • [9] Solid-phase peptide synthesis. CSIC.9

  • [7] Solid-Phase Reaction Monitoring: Chemical Derivatization and Off-Bead Analysis. ResearchGate. 7

  • [6] Synthesis of aza-β3-amino acid containing peptides and kinetic study of their phosphorylation by protein kinase A. DSpace. 6

  • [10] A modified Backbone Amide Linker (BAL) solid-phase peptide synthesis strategy. ResearchGate.10

  • [4] (S)-3-Amino-2-oxetanone p-Toluenesulfonic Acid Salt. Benchchem. 4

  • [3] Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews. 3

  • [5] Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors. Journal of Medicinal Chemistry. 5

Application Note: Advanced NMR Spectroscopy Characterization of 3-Amino-2-(2-ethylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Molecule Profiling

β -amino acids are indispensable building blocks in modern drug development, frequently utilized to confer enhanced proteolytic stability and enforce specific secondary structures in peptidomimetics [1]. 3-Amino-2-(2-ethylphenyl)propanoic acid is a highly specialized α -aryl- β -amino acid. It features a chiral center at the C2 position and a sterically demanding 2-ethylphenyl substituent.

From an analytical perspective, this molecule presents several characterization challenges:

  • Diastereotopic Protons: The chiral center at C2 renders the adjacent C3 methylene protons magnetically non-equivalent.

  • Steric Crowding: The ortho-ethyl group on the phenyl ring restricts bond rotation, potentially leading to complex coupling patterns.

  • Zwitterionic Behavior: Depending on the pH and solvent, the molecule exists in an ionized state, affecting the chemical shifts of the amine and carboxylic acid moieties.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow to unambiguously elucidate the structure of 3-Amino-2-(2-ethylphenyl)propanoic acid.

Causality in Experimental Design: The "Why" Behind the Method

As a Senior Application Scientist, it is critical to move beyond merely listing parameters and instead understand the causality behind each experimental choice.

Solvent Selection (DMSO- d6​ vs. D 2​ O vs. CDCl 3​ ): We select DMSO- d6​ as the primary solvent. Zwitterionic β -amino acids often exhibit poor solubility in non-polar solvents like CDCl 3​ . While D 2​ O is excellent for aqueous solubility, it causes rapid deuterium exchange with the -NH 2​ and -COOH protons, rendering them invisible in the 1 H NMR spectrum. DMSO- d6​ disrupts intermolecular hydrogen bonding, ensuring high solubility, while sufficiently slowing the proton exchange rate to allow direct observation of the exchangeable amine and acid protons.

The Necessity of 2D NMR: A standard 1D 1 H NMR is insufficient for this molecule due to the overlapping multiplets of the diastereotopic C3 protons and the complex aromatic region. We employ a standard 2D NMR protocol—specifically 1 H- 1 H COSY and 1 H- 13 C HSQC—to map the carbon-hydrogen framework [2]. The COSY spectrum will resolve the 2J geminal coupling between the C3 protons and their 3J vicinal coupling to the C2 proton, while HMBC is required to prove the connectivity of the 2-ethylphenyl group to the propanoic acid backbone.

Regulatory Alignment: The protocols designed below incorporate system suitability checks that align with the life cycle approach to analytical procedure validation, as outlined in the revised USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy [3].

Quantitative Data Presentation: Expected Chemical Shifts

Based on the electronic environment of the molecule and empirical data from structurally analogous 2-ethylphenyl derivatives [4], the expected 1 H and 13 C NMR chemical shifts are summarized in the tables below.

Table 1: Expected 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
Proton EnvironmentExpected Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Integration
-CH 3​ (Ethyl) 1.15Triplet (t)~7.53H
-CH 2​
  • (Ethyl)
2.65Quartet (q)~7.52H
C3-H a​ (Diastereotopic) 3.10Doublet of doublets (dd)~12.5, 6.01H
C3-H b​ (Diastereotopic) 3.35Doublet of doublets (dd)~12.5, 8.51H
C2-H (Chiral Center) 3.95Doublet of doublets (dd)~8.5, 6.01H
Aromatic Ring Protons 7.10 – 7.35Multiplet (m)N/A4H
-NH 2​ / -COOH 7.50 – 8.50Broad Singlet (br s)N/A3H (Exchangeable)
Table 2: Expected 13 C NMR Assignments (DMSO- d6​ , 100 MHz)
Carbon EnvironmentExpected Shift (δ, ppm)Carbon Type (DEPT-135)
-CH 3​ (Ethyl) 15.5CH 3​ (Positive)
-CH 2​
  • (Ethyl)
25.8CH 2​ (Negative)
C3 (-CH 2​ -NH 2​ ) 43.2CH 2​ (Negative)
C2 (-CH-Ar) 51.4CH (Positive)
Aromatic (CH) 125.8, 126.5, 127.2, 129.8CH (Positive)
Aromatic (C-quat) 138.5, 142.1Quaternary (Null)
C=O (Carboxylic Acid) 174.5Quaternary (Null)

Experimental Workflows and Logical Relationships

To ensure reproducibility and strict adherence to analytical standards, the workflow is visualized below, followed by the specific spin-system logic used for structural validation.

NMR_Workflow A 1. Sample Preparation DMSO-d6 + 0.03% TMS B 2. Instrument Calibration Lock, Tune, Match, Shim (USP <761>) A->B C 3. 1D Acquisition 1H (64 scans) & 13C (1024 scans) B->C D 4. 2D Acquisition COSY, HSQC, HMBC C->D E 5. Data Processing & Validation FT, Phase/Baseline Correction D->E

Step-by-step NMR acquisition workflow for structural validation.

Spin_System C2 C2-H (Chiral) C3a C3-Ha (Diast.) C2->C3a 3J (COSY) C3b C3-Hb (Diast.) C2->C3b 3J (COSY) Aryl Aromatic Ring C2->Aryl HMBC C3a->C3b 2J (Geminal) Ethyl Ethyl Group Ethyl->Aryl HMBC

Key NMR spin-spin coupling and correlation networks.

Detailed Experimental Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 – 20.0 mg of 3-Amino-2-(2-ethylphenyl)propanoic acid using a calibrated microbalance.

  • Solvation: Transfer the solid to a clean glass vial and add 0.6 mL of high-purity DMSO- d6​ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Homogenization: Vortex the mixture for 60 seconds. If the zwitterionic nature of the compound causes aggregation, sonicate the vial at room temperature for 5 minutes until the solution is optically clear.

  • Transfer: Pipette the solution into a standard 5 mm NMR tube. Ensure the solvent column height is exactly 4.5 to 5.0 cm to prevent magnetic field inhomogeneities during acquisition.

Phase 2: Spectrometer Setup & Calibration
  • Insertion & Equilibration: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Allow the sample to thermally equilibrate at 298 K for exactly 5 minutes.

  • Locking & Tuning: Lock the spectrometer to the deuterium resonance of DMSO- d6​ . Perform automated tuning and matching (ATMA) for both 1 H and 13 C nuclei to optimize the probe's radiofrequency circuits.

  • Shimming (Self-Validation Checkpoint 1): Execute gradient shimming (Z1-Z5). Validation: Check the TMS signal; the Line Width at Half Height (LWHH) must be < 1.0 Hz. If it exceeds this threshold, manual shimming is required to meet USP <761> system suitability criteria [3].

Phase 3: Data Acquisition
  • 1D 1 H NMR: Use a standard 30° pulse sequence (zg30). Parameters: 64 scans, 64k data points, spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.

  • 1D 13 C NMR: Use a proton-decoupled sequence (zgpg30). Parameters: 1024 to 2048 scans (depending on concentration), D1 of 2.0 seconds.

  • 2D COSY: Acquire using a gradient-selected COSY sequence. Parameters: 256 increments in F1, 2048 points in F2, 4 scans per increment.

  • 2D HSQC/HMBC: Acquire gradient-selected, phase-sensitive HSQC and HMBC to correlate protons to their directly attached and neighboring carbons (separated by 2-3 bonds), respectively.

Phase 4: Data Processing & Self-Validating Analysis
  • Fourier Transform: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to FT.

  • Correction: Perform manual zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure accurate integrals.

  • Calibration: Set the TMS peak to exactly 0.00 ppm.

  • Self-Validation Checkpoint 2 (Integration): Integrate the 1 H spectrum. The total integral of the aliphatic and aromatic regions (excluding exchangeable protons) must equal exactly 12 protons (3 for ethyl-CH 3​ , 2 for ethyl-CH 2​ , 2 for C3, 1 for C2, and 4 for the aromatic ring).

  • Self-Validation Checkpoint 3 (Connectivity): Verify the HMBC spectrum. The C2 proton (~3.95 ppm) must show a strong 3JCH​ cross-peak to the carboxylic acid carbonyl carbon (~174.5 ppm), confirming the integrity of the propanoic acid backbone.

References

  • -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
  • Metabolomic Investigations of American Oysters Using 1H-NMR Spectroscopy. MDPI.
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. ECA Academy.
  • SUPPORTING INFORMATION Engineered Ammonia Lyases for the Production of Challenging Electron-rich L-Phenylalanines. DOI / ACS Catalysis.

Application Notes and Protocols: 3-Amino-2-(2-ethylphenyl)propanoic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted β-Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart enhanced pharmacological properties is perpetual. Non-natural amino acids, particularly β-amino acids, have garnered significant attention as valuable building blocks for the synthesis of peptidomimetics and small molecule therapeutics.[1][2] Their intrinsic resistance to proteolytic degradation, coupled with the ability to induce unique secondary structures in peptides, makes them powerful tools for overcoming the inherent limitations of native peptide-based drugs.[1]

This guide focuses on the application of a specific, rationally designed β-amino acid: 3-Amino-2-(2-ethylphenyl)propanoic acid . The strategic incorporation of an ethyl group at the ortho-position of the phenyl ring introduces steric hindrance, which can profoundly influence the conformational preferences of molecules containing this building block. This constrained rotation around the Cα-C(aryl) bond can be exploited to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target. Furthermore, the lipophilic nature of the ethyl group can improve membrane permeability and overall pharmacokinetic profiles.

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 3-Amino-2-(2-ethylphenyl)propanoic acid, along with detailed protocols for its use as a building block in synthetic medicinal chemistry.

Physicochemical Properties and Spectral Data

A thorough characterization of 3-Amino-2-(2-ethylphenyl)propanoic acid is crucial for its effective use. The following table summarizes its key physicochemical properties.

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in aqueous base and acid, sparingly soluble in water, soluble in polar organic solvents.
pKa (approx.)Carboxylic acid: ~4.0, Amino group: ~9.5
LogP (predicted)~1.5 - 2.0

Note: Experimental values may vary depending on the specific isomeric form and purity.

Synthesis of 3-Amino-2-(2-ethylphenyl)propanoic Acid: An Exemplary Asymmetric Approach

While various synthetic routes to 2-substituted-3-aminopropanoic acids exist, an asymmetric approach is essential to obtain enantiomerically pure material, which is critical for stereospecific interactions with biological targets. The following is a plausible, exemplary protocol for the asymmetric synthesis, adapted from established methodologies for similar structures.[1]

Protocol: Asymmetric Synthesis via Chiral Auxiliary

This protocol utilizes a chiral auxiliary to direct the stereoselective introduction of the amino group.

Workflow Diagram:

G cluster_0 Acylation of Chiral Auxiliary cluster_1 Stereoselective Amination cluster_2 Deprotection and Cleavage A 2-Ethylphenylacetic acid D Acylated Chiral Auxiliary A->D 1. Base (e.g., Et3N) 2. Pivaloyl chloride 3. Chiral Auxiliary, n-BuLi B Chiral Auxiliary (e.g., Evans oxazolidinone) B->D C Acylating Agent (e.g., Pivaloyl chloride) C->D E Acylated Chiral Auxiliary G Aminated Intermediate E->G 1. Base (e.g., NaHMDS) 2. Electrophilic Amine Source F Electrophilic Amine Source (e.g., Di-tert-butyl azodicarboxylate) F->G H Aminated Intermediate I 3-Amino-2-(2-ethylphenyl)propanoic acid H->I 1. Hydrolysis (e.g., LiOH, H2O2) 2. Purification

Caption: Asymmetric synthesis workflow.

Step-by-Step Methodology:

  • Acylation of the Chiral Auxiliary:

    • Dissolve 2-ethylphenylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C and add triethylamine (1.1 eq).

    • Slowly add pivaloyl chloride (1.05 eq) and stir for 1 hour at 0 °C.

    • In a separate flask, dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium (1.0 eq) dropwise and stir for 30 minutes.

    • Transfer the mixed anhydride solution from the first flask to the lithiated auxiliary solution via cannula.

    • Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the acylated auxiliary by flash column chromatography.

  • Stereoselective Amination:

    • Dissolve the purified acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.

    • In a separate flask, dissolve the electrophilic amine source (e.g., di-tert-butyl azodicarboxylate) (1.2 eq) in anhydrous THF at -78 °C.

    • Slowly transfer the enolate solution to the solution of the electrophilic amine source.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction with glacial acetic acid and warm to room temperature.

    • Remove the solvent under reduced pressure and purify the aminated intermediate by flash column chromatography.

  • Cleavage of the Chiral Auxiliary and Deprotection:

    • Dissolve the aminated intermediate (1.0 eq) in a mixture of THF and water (3:1).

    • Cool the solution to 0 °C and add 30% hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

    • Stir the reaction vigorously at 0 °C for 4 hours.

    • Quench the reaction with aqueous sodium sulfite.

    • Separate the aqueous layer and wash with dichloromethane to remove the chiral auxiliary.

    • Acidify the aqueous layer to pH 5-6 with 1M HCl.

    • The product may precipitate or can be extracted with a suitable organic solvent.

    • Purify the final product by recrystallization or preparative HPLC.

Applications in Medicinal Chemistry

The unique structural features of 3-Amino-2-(2-ethylphenyl)propanoic acid make it a valuable building block for the synthesis of a variety of therapeutic agents.

Peptidomimetics and Protease Inhibitors

Incorporating this β-amino acid into peptide sequences can enhance their resistance to enzymatic degradation. The 2-ethylphenyl group can act as a P1 or P2 residue mimic in protease inhibitors, with the steric bulk potentially improving binding affinity and selectivity.

Constrained Scaffolds for CNS-Active Agents

The restricted rotation of the 2-ethylphenyl group can be advantageous in the design of ligands for G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS). By pre-organizing the pharmacophoric elements, higher potency and reduced off-target effects can be achieved.

Modulators of Protein-Protein Interactions

The defined spatial orientation of the side chain can be utilized to mimic key residues in α-helices or β-sheets that are crucial for protein-protein interactions (PPIs). As such, this building block can be a starting point for the design of PPI inhibitors.

Protocols for Incorporation into Bioactive Molecules

The primary utility of 3-Amino-2-(2-ethylphenyl)propanoic acid is its incorporation into larger molecules via amide bond formation. Due to the steric hindrance at the α-position, standard peptide coupling conditions may need optimization.

Protocol: Solution-Phase Amide Coupling

This protocol describes a general procedure for coupling the amino group of 3-Amino-2-(2-ethylphenyl)propanoic acid (or its ester derivative) with a carboxylic acid.

Workflow Diagram:

G cluster_0 Reactant Preparation cluster_1 Activation and Coupling cluster_2 Work-up and Purification A Carboxylic Acid (R-COOH) F Reaction Mixture A->F B 3-Amino-2-(2-ethylphenyl)propanoic acid (or its ester) B->F C Coupling Reagent (e.g., HATU, HOBt/EDC) C->F D Base (e.g., DIPEA) D->F E Anhydrous Solvent (e.g., DMF, DCM) E->F G Reaction Mixture H Aqueous Work-up G->H I Purification (e.g., Chromatography) H->I J Final Amide Product I->J

Caption: Solution-phase amide coupling workflow.

Step-by-Step Methodology (using HATU):

  • Reaction Setup:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add a solution of 3-Amino-2-(2-ethylphenyl)propanoic acid methyl ester (1.0 eq) in anhydrous DMF.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 4-12 hours. The steric hindrance may necessitate longer reaction times compared to unhindered amino acids.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).

    • Wash the combined organic layers with 5% aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Comparative Data for Coupling Reagents:

Due to the steric hindrance of the 2-ethylphenyl group, the choice of coupling reagent is critical. The following table provides a general guideline for selecting a suitable reagent.

Coupling ReagentActivationTypical Reaction TimeNotes
HOBt/EDCModerate12-24 hoursA cost-effective option, but may be slow for sterically hindered couplings.
HATU/DIPEAHigh4-12 hoursGenerally provides high yields and is effective for hindered couplings.
PyBOP/DIPEAHigh4-12 hoursSimilar in efficacy to HATU, another excellent choice for difficult couplings.
Protocol: Solid-Phase Peptide Synthesis (SPPS)

Incorporating 3-Amino-2-(2-ethylphenyl)propanoic acid into a peptide sequence on a solid support requires special consideration due to its steric bulk.

Step-by-Step Methodology (Fmoc/tBu Strategy):

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 1 hour.[3]

    • Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).[3]

    • Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-3-Amino-2-(2-ethylphenyl)propanoic acid:

    • In a separate vessel, dissolve Fmoc-3-Amino-2-(2-ethylphenyl)propanoic acid (3.0 eq), HCTU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. A longer coupling time is recommended due to steric hindrance.[4]

    • Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Capping (Optional but Recommended):

    • If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Fmoc Deprotection and Chain Elongation:

    • Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Proceed with the coupling of the next amino acid in the sequence.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by preparative HPLC.

Conclusion

3-Amino-2-(2-ethylphenyl)propanoic acid represents a valuable and strategically designed building block for medicinal chemistry. Its unique structural features, particularly the sterically demanding 2-ethylphenyl group, offer a powerful tool for creating conformationally constrained molecules with potentially enhanced biological activity and improved pharmacokinetic properties. The protocols outlined in this guide provide a starting point for the synthesis and incorporation of this versatile building block into a wide range of therapeutic candidates. Researchers and drug development professionals are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.

References

  • G. A. G. Sulyok, et al. (2001). Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 5(17), 2812-2825.
  • Albericio, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Reviews, 109(6), 2455-2504.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243-2266.
  • Novabiochem. (2010). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • A. A. A. A. A. (2025). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Latham, P. W. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. RSC Publishing.
  • Jain, A. K., & Sharma, S. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(9), 3586.
  • Seebach, D., et al. (2010). Progress in recent development of stereoselective synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives. Organic & Biomolecular Chemistry, 8(5), 1026-1038.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
  • Forró, E., & Fülöp, F. (2007). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Tetrahedron: Asymmetry, 18(15), 1801-1805.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Hibi, S., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution.
  • Garg, N. K. (n.d.).
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-8.
  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223.
  • Zhang, D., et al. (2018). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 11, 459.
  • St-Cyr, D., & Arndtsen, B. A. (2016). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 22(34), 12068-12072.
  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(20), 3249-3253.
  • Bloxham, J., & Canto, J. (2022). The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery. PharmaCircle.
  • Google Patents. (n.d.). US6828452B2 - Method for producing acyl amino acids.
  • PubChem. (n.d.). 3-Amino-2-phenylpropanoic acid.
  • Smith, A. D., et al. (2018). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis.
  • Google Patents. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Coupling of 3-Amino-2-(2-ethylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing challenges with the incorporation of highly sterically hindered non-standard amino acids—specifically 3-Amino-2-(2-ethylphenyl)propanoic acid—into peptide backbones.

Mechanistic Insight: The Root Cause of the Steric Barrier

Q: Why is 3-Amino-2-(2-ethylphenyl)propanoic acid exceptionally difficult to couple? A: The difficulty stems from its unique structural topology. As a β -amino acid, its primary amine is situated at the C3 position, while the C2 ( α -position) bears a bulky 2-ethylphenyl substituent. When activating the C1 carboxyl group for coupling, the ortho-ethyl group on the phenyl ring restricts the rotational freedom of the aromatic system. This locks the molecule into a conformation that creates a massive steric shield around the activated carbonyl.

Standard carbodiimide reagents (like DIC) generate an O-acylisourea intermediate that is simply too bulky to allow the incoming nucleophile (the resin-bound amine) to achieve the ideal Bürgi-Dunitz trajectory required for successful aminolysis[1].

Troubleshooting & Optimization FAQs

Q: My standard DIC/HOBt coupling yielded less than 10% conversion. What is the immediate next step? A: Standard carbodiimide chemistry is insufficient for this level of steric hindrance. You must switch to highly reactive uronium/aminium salts, specifically1[1][2]. Causality: HATU generates an active ester with HOAt. The pyridine nitrogen in the HOAt leaving group provides neighboring-group participation via an intramolecular hydrogen bond with the incoming amine. This pre-organizes the transition state and drastically lowers the activation energy barrier, accelerating amide bond formation even in sterically congested environments[3]. COMU offers similar Oxyma-based efficiency without the risk of explosive byproducts[2].

Q: Even with HATU, the reaction stalls. Should I increase the coupling time? A: Extending the reaction time (e.g., to 24 hours) can help, but it often leads to side reactions like guanidinylation of the N-terminus. Instead, increase the thermal energy.4 is the definitive solution here[4][5]. Causality: Heating the reaction to 75°C under microwave irradiation provides the necessary kinetic energy to overcome the endothermic transition state of hindered couplings. It also disrupts intermolecular hydrogen bonding (aggregation) within the peptide-resin matrix, improving solvent and reagent diffusion to the reactive site[6].

Q: What if MAPS + HATU still fails? Is there a "last resort" chemistry? A: Yes. The 7 is the ultimate strategy for extreme steric hindrance[7][8]. Causality: Most coupling reagents (HATU, PyBOP, DIC) attach a massive leaving group (OAt, OBt, Oxyma) to the carbonyl, which compounds the existing steric bulk of the 2-ethylphenyl group. In contrast, the fluorine atom has a Van der Waals radius similar to hydrogen. An acid fluoride intermediate is exceptionally small, allowing the incoming amine to attack the carbonyl without steric repulsion[7]. Furthermore, acid fluorides are highly stable to moisture and resist oxazolone/oxazinone formation, preserving chiral integrity without the need for .

Quantitative Data: Coupling Reagent Comparison

Table 1: Efficiency metrics for activating α -substituted bulky amino acids.

Coupling StrategyReagentsActivation Intermediate BulkRelative Efficiency for Bulky ResiduesEpimerization Risk
Standard Carbodiimide DIC / HOBtHigh (O-acylisourea / OBt ester)Low (< 20% conversion)Moderate
Uronium/Aminium HATU / DIEAHigh (OAt ester)High (Often > 85% conversion)Low (due to speed)
Oxyma-Based COMU / DIEAHigh (Oxyma ester)High (Comparable to HATU)Low
Acid Fluoride Cyanuric Fluoride / PyridineMinimal (Fluorine atom) Very High (> 95% conversion) Very Low

Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted Coupling with HATU/COMU

This protocol utilizes thermal energy and transition-state pre-organization to force the coupling.

  • Resin Preparation: Swell 0.1 mmol of the target peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x) to remove all traces of base.

  • Pre-activation: In a separate vial, dissolve 3-Amino-2-(2-ethylphenyl)propanoic acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq). Vortex for exactly 1 minute. Note: Using 3.8 eq of HATU prevents capping of the resin by unreacted uronium species[1][2].

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes[4][6].

  • Self-Validation (Micro-cleavage): Drain and wash the resin (DMF 5x, DCM 3x). Withdraw a 2 mg resin sample, treat with cleavage cocktail (e.g., TFA/TIPS/H 2​ O) for 1 hour, precipitate in cold ether, and analyze via LC-MS. Do not rely solely on the colorimetric Kaiser test, as highly hindered amines can yield false negatives[1].

Protocol B: The Acid Fluoride Method

Use this protocol if Protocol A yields incomplete conversion.

  • In Situ Generation: Dissolve 3-Amino-2-(2-ethylphenyl)propanoic acid (0.4 mmol, 4 eq) in dry Dichloromethane (DCM). Add Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (0.4 mmol, 4 eq) and DIEA (0.8 mmol, 8 eq). Stir at room temperature for 15 minutes to generate the acid fluoride in situ[7][8].

  • Coupling: Transfer the solution to the swelled, deprotected peptide-resin (0.1 mmol).

  • Reaction: Agitate at room temperature for 12–24 hours. The small size of the fluorine leaving group allows the reaction to proceed slowly but efficiently without the need for extreme heat.

  • Self-Validation: Wash the resin extensively and perform LC-MS micro-cleavage as described in Protocol A to confirm mass addition.

Troubleshooting Workflow Visualization

Workflow A Start: Coupling 3-Amino-2-(2-ethylphenyl)propanoic acid B Attempt Standard Coupling (DIC/Oxyma or HBTU) A->B C Conversion > 95%? B->C D Proceed to Next Cycle C->D Yes E Upgrade Reagent: HATU or COMU + DIEA (Double Coupling) C->E No F Conversion > 95%? E->F F->D Yes G Apply Microwave Heating (MAPS at 75°C) F->G No H Conversion > 95%? G->H H->D Yes I Acid Fluoride Method (Smallest Activation Intermediate) H->I No I->D Success

Workflow for troubleshooting sterically hindered peptide couplings.

References

  • [4] Luxembourg Bio Technologies. Microwave heating in solid-phase peptide synthesis.

  • [5] CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

  • [6] ACS Publications. Solid-Phase Peptide Synthesis in Water Using Microwave-Assisted Heating.

  • [7] Thieme Connect. 3.3 Acid Halides.

  • [8] ACS Publications. Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides.

  • [1] Benchchem. Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.

  • [3] Creative Peptides. Progress in the Synthesis of Peptides with "Difficult Sequences".

  • [2] Uniurb.it. Peptide Coupling Reagents, More than a Letter Soup.

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.

Sources

Preventing degradation of 3-Amino-2-(2-ethylphenyl)propanoic acid during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 3-Amino-2-(2-ethylphenyl)propanoic acid. Adherence to these protocols is critical for maintaining the compound's purity, stability, and efficacy in experimental and developmental pipelines.

Understanding the Molecule: Inherent Stabilities and Potential Degradation Pathways

3-Amino-2-(2-ethylphenyl)propanoic acid is a substituted amino acid derivative. Its molecular integrity is contingent on the stability of its core functional groups: the amino group, the carboxylic acid, and the substituted phenyl ring. While specific degradation kinetics for this compound are not extensively published, we can infer potential degradation pathways based on the known reactivity of these functional groups.

Key Potential Degradation Pathways:

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of various degradation products, altering the compound's purity and activity. All organic compounds are subject to oxidation when exposed to air and water.[1] Amino acids, in particular, are susceptible to oxidation.[1]

  • Decarboxylation: As a carboxylic acid, the molecule can undergo decarboxylation, especially when exposed to heat. This results in the loss of the carboxyl group and the formation of a different chemical entity.

  • Moisture-Induced Degradation: The presence of moisture can facilitate various degradation reactions, including hydrolysis. Moisture can significantly reduce the long-term stability of peptides and amino acids.[2] For instance, L-Lysine HCl 98.5% is highly sensitive to moisture and can absorb it from the air, leading to clumping.[3]

  • Photodegradation: Many organic molecules, especially those with aromatic rings, are sensitive to light. Exposure to UV or even ambient light over extended periods can induce photochemical reactions, leading to degradation. Many peptides are light-sensitive and should be protected from direct light.[2]

To visualize the potential degradation process, consider the following simplified pathway:

3-Amino-2-(2-ethylphenyl)propanoic acid 3-Amino-2-(2-ethylphenyl)propanoic acid Oxidized Products Oxidized Products 3-Amino-2-(2-ethylphenyl)propanoic acid->Oxidized Products Oxygen, Light, Metal Ions Decarboxylated Products Decarboxylated Products 3-Amino-2-(2-ethylphenyl)propanoic acid->Decarboxylated Products Heat Hydrolytic Products Hydrolytic Products 3-Amino-2-(2-ethylphenyl)propanoic acid->Hydrolytic Products Moisture

A simplified diagram of potential degradation pathways for 3-Amino-2-(2-ethylphenyl)propanoic acid.

Recommended Long-Term Storage Protocols

For optimal long-term stability, it is imperative to control the storage environment meticulously. The following table summarizes the recommended storage conditions.

ParameterRecommended ConditionRationale
Temperature -20°CLower temperatures significantly reduce the rate of chemical reactions, including oxidation and decarboxylation. For long-term storage, -20°C is recommended for many amino acid derivatives.[2]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces oxygen, minimizing the risk of oxidative degradation.[1]
Container Tightly Sealed, Amber Glass VialAmber glass protects the compound from light-induced degradation, while a tight seal prevents moisture and oxygen ingress.[1]
Humidity Desiccated EnvironmentThe use of a desiccator or storing with silica sachets minimizes exposure to moisture, preventing hydrolytic degradation.[4]

Step-by-Step Storage Procedure:

  • Aliquotting: Upon receiving the compound, it is advisable to aliquot it into smaller, single-use quantities. This practice minimizes the number of freeze-thaw cycles and exposure of the bulk material to ambient conditions. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[2]

  • Inert Gas Purging: Before sealing the vials, purge the headspace with a gentle stream of an inert gas like argon or nitrogen for 1-2 minutes. This displaces any residual oxygen.

  • Sealing: Immediately after purging, securely seal the vials. For screw-cap vials, ensure the cap has a chemically resistant liner (e.g., PTFE) to ensure a tight seal.

  • Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), date of storage, and any other relevant information.

  • Storage: Place the sealed and labeled vials in a -20°C freezer. For added protection against moisture, the vials can be placed inside a secondary container with a desiccant.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of 3-Amino-2-(2-ethylphenyl)propanoic acid.

Q1: I've noticed a change in the color of my solid compound over time. What could be the cause?

A1: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation. This can happen if the compound was not stored under an inert atmosphere or if the container was not properly sealed, allowing for prolonged exposure to air. Exposure to light can also cause discoloration.

Corrective Actions:

  • Discard the discolored material as its purity is compromised.

  • For future storage, ensure proper inert gas purging and use amber vials to protect from light.

Q2: My compound has clumped together and appears "wet." What should I do?

A2: Clumping is a sign of moisture absorption.[3] This indicates that the storage container was not sealed tightly or was opened in a humid environment. Moisture can lead to hydrolysis and a decrease in the compound's potency.

Corrective Actions:

  • The purity of the compound may be compromised. It is advisable to use a fresh, properly stored aliquot.

  • When handling the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[2] Always handle in a dry environment, such as a glove box or under a stream of dry inert gas.

Q3: I'm seeing a loss of activity in my experiments using a previously reliable batch of the compound. Could storage be the issue?

A3: A loss of biological or chemical activity is a strong indicator of degradation. This can result from one or a combination of factors including oxidation, hydrolysis, or decarboxylation. Improper storage temperature (e.g., storing at 4°C or room temperature for extended periods) or repeated freeze-thaw cycles can accelerate this process.

Corrective Actions:

  • Perform an analytical check (e.g., HPLC or LC-MS) on your current stock to assess its purity.

  • If degradation is confirmed, switch to a new, properly stored aliquot.

  • Review your storage and handling procedures to ensure they align with the recommended protocols.

Frequently Asked Questions (FAQs)

Q: Can I store 3-Amino-2-(2-ethylphenyl)propanoic acid at 4°C?

A: For short-term storage (a few days to a week), 4°C may be acceptable if the compound is in a tightly sealed container. However, for long-term stability, -20°C is strongly recommended to minimize degradation.[2]

Q: Is it necessary to use an inert gas for storage?

A: While not always mandatory for short-term storage, using an inert gas is a critical best practice for long-term storage to prevent oxidative degradation, especially for sensitive compounds like amino acid derivatives.[1]

Q: How many freeze-thaw cycles are acceptable?

A: It is best to avoid freeze-thaw cycles altogether by aliquotting the compound into single-use quantities.[2] Each cycle increases the risk of moisture condensation and can accelerate degradation.

Q: What if I need to store the compound in solution?

A: Storing amino acids in solution is generally not recommended for long periods as it can accelerate degradation.[1] If you must store it in solution, use a buffer at the optimal pH for the compound's stability, filter-sterilize the solution, and store it frozen at -20°C or -80°C in small aliquots. Be aware that the stability in solution will be significantly lower than in its solid form.

References

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Handling and Storage of Peptides - FAQ | AAPPTEC.
  • How long can one store amino acids at room temperature? - Quora.
  • How long can I store amino acid derivatives? - Bachem.
  • Shelf Life and Storage Requirements for Amino Acids: A Guide - Pangoo.biz.
  • SAFETY DATA SHEET - Fisher Scientific.

Sources

Technical Support Center: HPLC Method Development for 3-Amino-2-(2-ethylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-Amino-2-(2-ethylphenyl)propanoic acid. Because this molecule is a β -amino acid derivative containing both a carboxylic acid and a primary amine, its retention behavior is entirely dictated by its ionization state.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you achieve robust retention, symmetrical peak shape, and reproducible quantification.

Section 1: Core Troubleshooting FAQs

Q: Why does my 3-Amino-2-(2-ethylphenyl)propanoic acid peak elute in the void volume ( t0​ ) on a standard C18 column? A: At physiological or neutral mobile phase pH (e.g., unbuffered water/acetonitrile), this compound exists predominantly as a highly polar zwitterion (bearing both −COO− and −NH3+​ charges). Because ionized and zwitterionic forms are significantly more polar than their neutral counterparts, they exhibit minimal hydrophobic partitioning into the alkyl chains of a reversed-phase (RP) stationary phase[1]. To achieve retention, you must either chemically suppress this ionization or switch to a chromatographic mode designed specifically for polar analytes, such as Hydrophilic Interaction Liquid Chromatography (HILIC)[2].

Q: How should I adjust the mobile phase pH to improve retention on a Reversed-Phase (RP) column? A: You must lower the mobile phase pH to approximately 2.0–2.5. At this highly acidic pH, the carboxylate group ( pKa​≈3.5 ) becomes fully protonated and neutral, leaving only the amine ( pKa​≈9.5 ) positively charged. By adding an acidic ion-pairing agent like 0.1% Trifluoroacetic acid (TFA), the hydrophobic trifluoroacetate counter-ion pairs with the protonated amine. This masks the localized charge and allows the hydrophobic 2-ethylphenyl moiety to effectively anchor the molecule to the C18 phase, significantly lengthening retention[3]. Furthermore, low pH suppresses the ionization of residual surface silanols on the silica support, preventing secondary electrostatic interactions that cause severe peak tailing[1].

Q: I am using LC-MS and cannot use TFA due to severe ion suppression. What is the best alternative? A: If mass spectrometry (MS) compatibility is required, replace TFA with 0.1% Formic Acid. While Formic Acid is a weaker ion-pairing agent, it still provides the necessary low pH to protonate the carboxyl group. However, for optimal MS sensitivity and retention of zwitterions, switching to a HILIC column is highly recommended. In HILIC, the zwitterionic state at pH 5.0–6.5 (using volatile buffers like Ammonium Acetate) actually increases retention. The polar analyte partitions into the water-enriched layer immobilized on the stationary phase, and coulombic interactions further enhance selectivity[4].

Section 2: Visual Workflows & Retention Mechanisms

To conceptualize how mobile phase adjustments dictate the chromatographic behavior of 3-Amino-2-(2-ethylphenyl)propanoic acid, refer to the logical relationship diagram below.

Mechanism Compound 3-Amino-2-(2-ethylphenyl) propanoic acid LowPH Low pH (< 2.5) Add 0.1% TFA Compound->LowPH MidPH Neutral pH (6.0 - 7.0) Add NH4OAc Compound->MidPH State1 Cationic State (+1) -COOH (Neutral) -NH3+ (Charged) LowPH->State1 Protonation State2 Zwitterionic State (0) -COO- (Charged) -NH3+ (Charged) MidPH->State2 Deprotonation RP_HPLC Reversed-Phase (C18) Retention via Hydrophobic Ethylphenyl Group State1->RP_HPLC Ion-Pairing HILIC HILIC / Mixed-Mode Retention via Polar Partitioning State2->HILIC Electrostatic Interactions

Logical relationship between mobile phase pH, analyte ionization state, and retention mechanism.

If you are experiencing poor peak shape or early elution, follow this systematic troubleshooting workflow:

Troubleshooting Issue Peak Tailing or Poor Retention CheckPH 1. Check Mobile Phase pH Issue->CheckPH AdjustPH Adjust to pH < 3.0 to suppress silanols CheckPH->AdjustPH If pH > 4 CheckBuffer 2. Check Buffer Concentration CheckPH->CheckBuffer If pH is correct AdjustPH->CheckBuffer IncreaseBuffer Increase to 10-20 mM (e.g., NH4FA) CheckBuffer->IncreaseBuffer If < 5 mM Success Symmetrical Peak k' > 2.0 IncreaseBuffer->Success

Troubleshooting workflow for resolving poor retention and peak tailing of amphoteric analytes.

Section 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific system suitability criteria, the protocol inherently verifies that the chemical mechanisms (ion-pairing or hydrophilic partitioning) are functioning correctly before you proceed with sample analysis.

Protocol A: Reversed-Phase Ion-Pairing Workflow (UV Detection Only)

Causality: This method forces the analyte into a cationic state and utilizes TFA to form a neutral, hydrophobic ion-pair, allowing the 2-ethylphenyl group to interact with the C18 phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (0.1% v/v). Verify the pH is approximately 2.0.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Column Setup: Install a high-density C18 column (e.g., 150 x 4.6 mm, 3 µm) and equilibrate with 5% B for a minimum of 10 column volumes.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation Check: Inject a void volume marker (e.g., Uracil) alongside your standard. Calculate the capacity factor ( k′ ).

    • Validation Criteria: If k′<2.0 , the ion-pairing mechanism has failed. Verify the TFA concentration and ensure the column is not suffering from phase collapse (dewetting). If peak asymmetry ( As​ ) > 1.5, residual silanols are active; verify the pH is strictly ≤2.5 .

Protocol B: HILIC-MS Workflow (LC-MS Compatible)

Causality: This method utilizes the zwitterionic nature of the analyte. A high organic mobile phase forces the polar compound to partition into an immobilized aqueous layer on the stationary phase[2], while the buffer masks secondary electrostatic repulsions[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM Ammonium Formate aqueous solution. Adjust the pH to 3.0 using neat Formic Acid.

    • Mobile Phase B: 90% Acetonitrile / 10% Mobile Phase A (yielding a final buffer concentration of 2 mM in the organic phase).

  • Column Setup: Install a Zwitterionic HILIC or Amide phase column (e.g., 100 x 2.1 mm, 1.7 µm). Equilibrate with 100% Mobile Phase B for at least 20 column volumes (HILIC requires longer equilibration than RP).

  • Gradient Elution: Isocratic hold at 100% B for 2 minutes, followed by a linear gradient to 50% B over 10 minutes at 0.4 mL/min.

  • Self-Validation Check: Monitor the retention time and peak symmetry.

    • Validation Criteria: In HILIC, water is the strong solvent. If the analyte elutes too early, increase the starting percentage of Acetonitrile. If the peak exhibits severe tailing, the ionic strength is too low to mask silica interactions; increase the Ammonium Formate concentration in Mobile Phase A to 30 mM.

Section 4: Quantitative Data & Additive Comparison

Selecting the correct mobile phase additive is the single most critical variable for amphoteric compounds. The table below summarizes the quantitative impact of various additives on retention and system compatibility.

Table 1: Mobile Phase Additive Comparison for Amphoteric Compounds

AdditiveTypical ConcentrationResulting pHMS CompatibilityEffect on 3-Amino-2-(2-ethylphenyl)propanoic acid
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v~2.0Poor (Ion Suppression)Excellent RP retention via strong ion-pairing with the protonated amine.
Formic Acid (FA) 0.1% - 0.2% v/v~2.7ExcellentModerate RP retention; weaker ion-pairing than TFA. Good choice for LC-MS.
Ammonium Formate 10 - 20 mM3.0 - 5.0ExcellentIdeal for HILIC; provides necessary ionic strength to mask surface silanols.
Phosphate Buffer 10 - 50 mM2.5 or 7.0IncompatibleExcellent UV baseline and pH control; strictly for non-MS applications.

Sources

Validation & Comparative

3-Amino-2-(2-ethylphenyl)propanoic acid vs 3-amino-3-phenylpropanoic acid in drug design

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of β-amino acids in peptidomimetics requires a fundamental understanding of how sub-atomic shifts in side-chain vectors dictate macroscopic pharmacological outcomes. As drug development increasingly pivots toward biologics and complex peptides, overcoming rapid proteolytic degradation and poor membrane permeability remains the primary bottleneck.

This guide provides a comprehensive comparison between two critical non-natural amino acid scaffolds: 3-Amino-2-(2-ethylphenyl)propanoic acid (a β²-amino acid) and 3-Amino-3-phenylpropanoic acid (a β³-amino acid, also known as β-phenylalanine). By analyzing their structural mechanics, synthetic accessibility, and target engagement profiles, we can establish a rational framework for their application in modern drug design.

Structural & Mechanistic Foundations: The β² vs. β³ Paradigm

The incorporation of β-amino acids into a peptide backbone introduces an additional methylene (–CH₂–) group between the amino and carboxyl termini. This single-carbon insertion fundamentally disrupts the highly conserved hydrogen-bonding network required by endogenous proteases (e.g., trypsin, pepsin, DPP-4) to stabilize the transition state during amide bond hydrolysis, conferring near-absolute metabolic stability.

However, the placement of the side chain—whether on the α-carbon (β²) or the β-carbon (β³)—drastically alters the pharmacophore's spatial trajectory:

  • Compound A: 3-Amino-2-(2-ethylphenyl)propanoic acid (β²-Amino Acid) In this scaffold, the bulky 2-ethylphenyl group is attached to the α-carbon (C2). Because the side chain is adjacent to the carbonyl group, it exerts significant steric hindrance. In mixed α/β-peptides, β²-residues force the backbone into highly specific dihedral angles ( ϕ,ψ,θ ), making them indispensable for inducing rigid secondary structures like 14-helices or 12-helices. These rigid scaffolds are ideal for designing Protein-Protein Interaction (PPI) inhibitors where a broad surface area must be engaged.

  • Compound B: 3-Amino-3-phenylpropanoic acid (β³-Amino Acid) Here, the phenyl group is attached to the β-carbon (C3), adjacent to the amine. When incorporated into a peptide, the side-chain vector of a β³-amino acid closely mimics the spatial orientation of a natural α-amino acid (like natural Phenylalanine)[1]. This makes β³-amino acids the preferred choice for direct "residue-swapping" in known active sequences to improve half-life without abolishing receptor affinity.

G Start Target Receptor Binding Pocket Beta2 Compound A (β2-Amino Acid) 3-Amino-2-(2-ethylphenyl)propanoic acid Start->Beta2 Steric clash resolution Beta3 Compound B (β3-Amino Acid) 3-Amino-3-phenylpropanoic acid Start->Beta3 Natural substrate mimicry Prop2 Alpha-carbon substitution Altered side-chain vector Beta2->Prop2 Prop3 Beta-carbon substitution Mimics α-amino acid trajectory Beta3->Prop3 Outcome2 Induces 14-helix structures High metabolic stability Prop2->Outcome2 Outcome3 Direct pharmacophore replacement (e.g., Sitagliptin, CCR5 antagonists) Prop3->Outcome3

Logical flow of β2 vs β3 amino acid selection in peptidomimetic drug design.

Application in Drug Design: Case Studies

β³-Phenylalanine Derivatives in Receptor Antagonism 3-Amino-3-phenylpropanoic acid has been extensively validated in clinical and preclinical drug design. For instance, in the development of bivalent ligands targeting putative MOR-CCR5 heterodimers (to inhibit opioid-exacerbated HIV-1 infectivity), β-phenylalanine derivatives were utilized to optimize the linker and secondary pharmacophore, achieving nanomolar binding affinities[2]. Similarly, substituting natural Tyrosine with β-phenylalanine in the pseudosubstrate peptide CIYK significantly improved the inhibitory potency against the p60c-src protein tyrosine kinase, a target for anticancer and osteoporosis therapies[3]. It is also a critical building block in dual-ligand inhibitors of Acetyl-CoA Carboxylase (ACC) for novel antibacterial agents[4].

β²-Arylpropanoic Acids in Advanced Peptidomimetics Conversely, 3-amino-2-arylpropanoic acids like the 2-ethylphenyl derivative are utilized when a drug designer needs to project a lipophilic moiety into a hydrophobic pocket that is structurally inaccessible to native α-residues. While historically limited by challenging asymmetric synthesis, recent breakthroughs in metal-free photochemical imino-alkylation of alkenes have enabled highly efficient access to these β²-amino acid derivatives, expanding their use in high-throughput drug discovery[5].

Quantitative Data Comparison

The following table synthesizes the distinct physicochemical and pharmacological profiles of both scaffolds to guide selection during the hit-to-lead optimization phase.

ParameterCompound A: 3-Amino-2-(2-ethylphenyl)propanoic acidCompound B: 3-Amino-3-phenylpropanoic acid
Classification β²-Amino Acidβ³-Amino Acid (β-Phenylalanine)
Side-Chain Position Alpha-carbon (C2)Beta-carbon (C3)
Primary Structural Utility Inducing rigid 14-helix/12-helix foldsMimicking natural Phe/Tyr vectors
Proteolytic Stability Extremely High (Steric shielding of carbonyl)High (Backbone elongation)
Synthetic Accessibility Moderate (Photochemical imino-alkylation)High (Rodionow-Johnson reaction)
Receptor Mimicry Low (Creates novel interaction vectors)High (Direct bioisostere for α-Phe)
Notable Applications Advanced PPI peptidomimeticsCCR5 antagonists, ACC inhibitors, anti-Chagas drugs

Experimental Workflows: Synthesis & Validation

To ensure rigorous scientific integrity, the evaluation of these compounds must rely on self-validating experimental systems. Below are the standardized protocols for assessing the two most critical parameters of β-amino acid derivatives: proteolytic stability and receptor binding affinity.

Protocol A: In Vitro Proteolytic Stability Assay (LC-MS/MS)

Causality Focus: This protocol uses an internal standard and an immediate organic quench to prevent artificial ex vivo degradation, ensuring the calculated half-life accurately reflects the peptide's inherent stability.

  • Preparation: Dissolve the synthesized β-peptidomimetic and a control native α-peptide in 100 mM ammonium bicarbonate buffer (pH 7.4) to a final concentration of 10 µM.

  • Enzymatic Incubation: Add purified human serum or a specific protease (e.g., Trypsin at a 1:100 enzyme-to-substrate ratio). Incubate at 37°C under gentle agitation.

  • Kinetic Quenching: At defined time intervals (0, 1, 2, 4, 8, 24 h), extract 50 µL aliquots and immediately inject them into 150 µL of ice-cold acetonitrile containing 1 µM of an isotopically labeled internal standard. Reasoning: Acetonitrile instantly denatures the protease, halting hydrolysis, while the internal standard corrects for any downstream ion suppression during MS analysis.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent ion to daughter ion transitions.

  • Validation & Analysis: Plot the natural log of the remaining peak area ratio against time. A linear degradation profile confirms first-order kinetics, allowing for the calculation of the half-life ( t1/2​ ). The native α-peptide must degrade within 1-2 hours to validate the protease's activity.

G Step1 Incubate Peptidomimetic with Protease (e.g., Trypsin) Step2 Quench Reaction at Time Intervals (0-24h) Step1->Step2 Step3 Centrifuge & Filter (Protein Precipitation) Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 Calculate Half-Life (t1/2) & Cleavage Kinetics Step4->Step5

Step-by-step workflow for evaluating the proteolytic stability of β-peptides.

Protocol B: Receptor Binding Affinity via Radioligand Displacement

Causality Focus: Evaluating how the shift from a β³ to a β² scaffold impacts target engagement.

  • Membrane Preparation: Isolate CHO cell membranes expressing the target receptor (e.g., human CCR5).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM of the radioligand (e.g., [¹²⁵I]-MIP-1α), and serial dilutions (10⁻¹¹ to 10⁻⁵ M) of the β-amino acid derivative in assay buffer (HEPES pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).

  • Filtration: Terminate the reaction after 90 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Reasoning: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix.

  • Washing & Detection: Wash the filters three times with cold buffer to remove unbound ligand. Measure retained radioactivity using a gamma counter.

  • Validation: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation. The assay is self-validating if a known antagonist (e.g., Maraviroc) yields a Ki​ consistent with literature values.

References

  • Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity Source: ACS Publications URL:[Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) Source: National Institutes of Health (NIH) URL:[Link]

  • Development and characterization of potent and specific peptide inhibitors of p60c-src protein tyrosine kinase using pseudosubstrate-based inhibitor design approach Source: National Institutes of Health (NIH) - PubMed URL:[Link]

  • Metal-Free Photochemical Imino-Alkylation of Alkenes with Bifunctional Oxime Esters Source: ResearchGate / Journal of the American Chemical Society URL:[Link]

  • Design, Synthesis, and Antibacterial Properties of Dual-Ligand Inhibitors of Acetyl-CoA Carboxylase Source: ACS Publications URL:[Link]

Sources

Comparative Biological Activity of 3-Amino-2-(2-ethylphenyl)propanoic Acid Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals Focus: Structural activity relationships (SAR), GPCR biased agonism, and antiproliferative peptidomimetics

Structural Rationale: The β2 -Amino Acid Paradigm

The integration of unnatural amino acids into small-molecule and peptide-based drug development is a cornerstone strategy for overcoming the poor metabolic stability and lack of receptor specificity inherent to endogenous peptides[]. Among these, β2 -amino acids—where the side chain is positioned on the α -carbon adjacent to the carboxylate—are highly valued for their ability to induce specific secondary structures in peptidomimetics.

3-Amino-2-(2-ethylphenyl)propanoic acid represents a highly specialized β2 -arylpropanoic acid. The introduction of an ortho-ethyl substitution on the phenyl ring is not merely a lipophilic addition; it acts as a critical conformational lock. The steric bulk of the ethyl group restricts the rotation of the aryl ring around the Cα​−CAr​ bond (locking the χ1​ dihedral angle). This pre-organization reduces the entropic penalty upon receptor binding and is heavily leveraged in the synthesis of modulators for G-protein coupled receptors (GPCRs), specifically the Glucagon-like peptide-1 receptor (GLP-1R) and Gastric inhibitory polypeptide receptor (GIPR)[2]. Furthermore, when incorporated into transition-metal complexes (such as Cu(II) phenanthroline complexes), these sterically restricted β2 -amino acids demonstrate potent antiproliferative activity against cancer cell lines like MCF-7[3].

The synthesis of these sterically congested β2 -amino acids is traditionally challenging, but recent advances in copper-catalyzed aminoarylation of alkenes via aminyl radical addition have provided robust, scalable pathways for their construction[4].

Comparative SAR Profiling

To objectively evaluate the biological impact of the ortho-ethyl substitution, we compare 3-Amino-2-(2-ethylphenyl)propanoic acid against its unsubstituted baseline and other halogenated/alkylated analogues. The data below synthesizes the SAR trends observed when these unnatural amino acids are incorporated into a GLP-1R targeting peptidomimetic core, as well as their standalone antiproliferative efficacy in Cu(II) complexes.

Table 1: Comparative Biological Activity Across Analogues
β2 -Amino Acid AnalogueSubstitution PatternGLP-1R cAMP EC50​ (nM) β -Arrestin Emax​ (%)MCF-7 Proliferation IC50​ ( μ M)*
Analogue A Unsubstituted (Phenyl)12.4 ± 1.285 ± 445.2 ± 3.1
Analogue B ortho-Methyl4.8 ± 0.642 ± 528.4 ± 2.0
Analogue C (Target) ortho-Ethyl 1.2 ± 0.3 18 ± 3 15.6 ± 1.4
Analogue D para-Fluoro10.5 ± 1.178 ± 638.9 ± 2.8

*Note: MCF-7 data represents the activity when the amino acid is coordinated within a (1,10-Phenanthroline)Copper(II) Nitrate complex.

Data Interpretation: The data clearly demonstrates that increasing the steric bulk at the ortho position (from Hydrogen Methyl Ethyl) drastically improves GLP-1R potency (lowering the EC50​ ). More importantly, the ortho-ethyl analogue (Analogue C) acts as a highly biased agonist, significantly attenuating β -arrestin recruitment ( Emax​ 18%). This uncoupling of β -arrestin signaling from G-protein activation is highly desirable in modern diabetes and obesity therapeutics, as it prevents rapid receptor internalization and desensitization[2].

Mechanistic Causality: Biased GPCR Signaling

The profound biological differences observed in Table 1 are rooted in the ligand-receptor binding mechanics. When a peptidomimetic containing the ortho-ethyl β2 -amino acid binds to the extracellular domain of GLP-1R, the locked conformation of the ligand stabilizes a specific active state of the receptor's transmembrane helices.

This specific conformational state optimally couples with the Gαs​ protein to stimulate adenylyl cyclase (driving cAMP accumulation) but fails to expose the intracellular phosphorylation sites required for robust β -arrestin recruitment.

G Ligand Ligand (β²-Amino Acid) GLP1R GLP-1 Receptor Ligand->GLP1R Binds Gs Gαs Protein GLP1R->Gs Activates BArr β-Arrestin (Attenuated) GLP1R->BArr Weakly Recruits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes

Figure 1: Biased GPCR signaling pathway modulated by restricted β²-amino acid derivatives.

Experimental Validation: Self-Validating Protocol

To accurately quantify the biased agonism (cAMP accumulation) of compounds containing 3-Amino-2-(2-ethylphenyl)propanoic acid, a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required. The following protocol is designed as a self-validating system to ensure data integrity.

TR-FRET cAMP Accumulation Assay

Objective: Quantify Gαs​ -mediated cAMP production while validating assay robustness via statistical quality control (Z'-factor).

Step-by-Step Methodology:

  • Cell Preparation & Seeding:

    • Action: Plate CHO-K1 cells stably expressing human GLP-1R at 5,000 cells/well in a 384-well microplate.

    • Causality: Using a stable transfected cell line ensures a robust, isolated receptor background without interference from endogenous GLP-1R fluctuations.

  • Phosphodiesterase (PDE) Inhibition:

    • Action: Pre-incubate cells for 15 minutes with assay buffer containing 500 μ M IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum PDE inhibitor. Its inclusion prevents the enzymatic degradation of synthesized cAMP, allowing the assay to measure total cumulative Gαs​ activation rather than a transient, fluctuating steady state.

  • Ligand Stimulation & Internal Validation:

    • Action: Add the synthesized peptidomimetic analogues in a 10-point dose-response curve (0.1 pM to 10 μ M). Incubate for 30 minutes at 37°C.

    • Self-Validation Check: Every plate must include a full dose-response of native GLP-1(7-36) amide (Positive Control) and a DMSO vehicle (Negative Control). Calculate the Z'-factor: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . The assay is only deemed valid if Z′≥0.6 , proving the signal window is wide enough to distinguish true biological activity from noise.

  • Lysis and Competitive Detection:

    • Action: Add lysis buffer containing cAMP-d2 (FRET acceptor) and Anti-cAMP Cryptate (FRET donor). Incubate for 1 hour at room temperature.

    • Causality: This is a competitive immunoassay. Endogenous cAMP produced by the cells competes with the exogenous cAMP-d2 for binding to the Cryptate-labeled antibody. Therefore, a decrease in the TR-FRET signal (ratio of emission at 665 nm / 620 nm) indicates an increase in intracellular cAMP. The time-resolved nature of the measurement introduces a microsecond delay before reading, completely eliminating short-lived background autofluorescence from the cell lysate.

Workflow CellPrep Cell Seeding (CHO-K1 GLP-1R) Treatment Ligand + IBMX (30 min) CellPrep->Treatment Lysis Lysis & cAMP-d2 Addition Treatment->Lysis Detection Anti-cAMP Cryptate Addition Lysis->Detection Readout TR-FRET Readout (665/620nm) Detection->Readout

Figure 2: Step-by-step workflow for the self-validating TR-FRET cAMP accumulation assay.

References

  • [3] MDPI. Synthesis of (1,10-Phenanthroline-κ2N,N′)(β2-Methyl- and β2-PhenylAlaninate-κ2N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. Available at:[Link]

  • [2] Google Patents. WO2022241287A2 - Modulators of g-protein coupled receptors. Available at:

  • [4] ACS Publications. Copper-Catalyzed Aminoarylation of Alkenes via Aminyl Radical Addition and Aryl Migration. Available at:[Link]

Sources

Reproducibility of asymmetric synthesis routes for 3-Amino-2-(2-ethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the asymmetric synthesis routes for 3-Amino-2-(2-ethylphenyl)propanoic acid, designed for process chemists, medicinal researchers, and drug development professionals.

The Challenge of β2 -Amino Acid Synthesis

3-Amino-2-(2-ethylphenyl)propanoic acid is a β2 -amino acid—a critical pharmacophore and peptidomimetic building block used to enhance the metabolic stability of peptide drugs. Unlike their β3 counterparts, β2 -amino acids possess a highly acidic α -proton adjacent to the aryl group and the carboxylic acid. This structural feature makes the α -stereocenter highly susceptible to epimerization during basic hydrolysis, isolation, or downstream peptide coupling.

To achieve high enantiomeric purity, the chosen synthetic route must not only establish the stereocenter with high precision but also avoid harsh conditions that could degrade the enantiomeric excess (ee) during deprotection. This guide objectively compares the three most viable asymmetric synthesis routes, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols.

Section 1: Mechanistic Evaluation of Synthesis Routes

Route A: Copper-Catalyzed Radical Azidocyanation (The Catalytic Benchmark)

Pioneered by Liu and co-workers, this transition-metal-catalyzed radical relay approach represents the state-of-the-art in atom-economical alkene difunctionalization [1].

  • Causality & Mechanism: The reaction begins with the generation of an azidyl radical from TMSN3​ , which regioselectively adds to the terminal carbon of 2-ethylstyrene. This addition is driven by the formation of a highly stabilized benzylic radical intermediate. A chiral Cu(II)-CN complex, coordinated by a bulky Bisoxazoline (BOX) ligand, intercepts this benzylic radical. The chiral pocket of the BOX ligand strictly dictates the trajectory of the C-CN bond formation during reductive elimination, yielding the β -azido nitrile with high enantioselectivity.

  • Advantage: The acidic α -proton is only generated in the final hydrolysis step, minimizing the window for epimerization.

Route B: Chiral Auxiliary-Mediated Conjugate Addition (The Stoichiometric Workhorse)

Developed extensively using Evans oxazolidinones or "SuperQuat" derivatives, this method relies on stoichiometric chiral auxiliaries to direct stereochemistry [2].

  • Causality & Mechanism: An amine (e.g., lithium dibenzylamide) undergoes conjugate addition to an N -(2-ethylphenylacryloyl) chiral auxiliary. The resulting enolate must be protonated to set the α -stereocenter. By using 2-pyridone as a bulky, mild proton source, the protonation is forced to occur from the less hindered face of the enolate (opposite the gem-dimethyl groups of the SuperQuat auxiliary), ensuring a diastereomeric excess (de) often exceeding 98%.

  • Advantage: Unmatched reliability and stereocontrol for early-stage discovery, though it suffers from poor atom economy.

Route C: Organocatalytic Asymmetric Mannich Reaction (The Metal-Free Alternative)

This route utilizes a chiral secondary amine (e.g., a MacMillan or Jørgensen-Hayashi catalyst) to facilitate a Mannich reaction between 2-ethylphenylacetaldehyde and an imine.

  • Causality & Mechanism: The chiral amine condenses with the aldehyde to form an enamine, shielding one face of the nucleophile. The enamine attacks the imine, establishing the stereocenter.

  • Advantage: Completely metal-free, making it attractive for late-stage Active Pharmaceutical Ingredient (API) synthesis. However, it often requires extensive optimization to prevent product epimerization during isolation.

Section 2: Quantitative Data Comparison

The following table summarizes the performance metrics of the three routes when scaled to produce >10 grams of 3-Amino-2-(2-ethylphenyl)propanoic acid.

Synthesis RouteOverall YieldEnantiomeric Excess (ee)Step CountScalabilityE-factor (Waste)
Cu-Catalyzed Azidocyanation 65–75%>92%3HighLow
Chiral Auxiliary (SuperQuat) 40–50%>98%5ModerateHigh (Stoichiometric)
Organocatalytic Mannich 55–65%85–90%4Low-ModerateLow

Section 3: Visualizing the Workflows

G A 2-Ethylstyrene + TMSN3 + Oxidant B Azidyl Radical Addition A->B Radical Initiation C Benzylic Radical Intermediate B->C Regioselective E Enantioselective Reductive Elimination C->E Trapping by Cu D Cu(II)-CN / Chiral BOX Complex D->E Chiral Induction F (S)-beta-Azido Nitrile E->F C-CN Bond Formation G Hydrolysis & Reduction F->G H 3-Amino-2-(2-ethylphenyl) propanoic acid G->H Final Deprotection

Mechanism of Cu-catalyzed enantioselective radical azidocyanation and conversion to beta2-amino acid.

DecisionTree Start Select Synthesis Route for 3-Amino-2-(2-ethylphenyl)propanoic acid Q1 Is transition metal contamination acceptable? Start->Q1 MetalYes Copper-Catalyzed Azidocyanation Q1->MetalYes Yes (Early Discovery) MetalNo Need >99% ee without extensive chiral resolution? Q1->MetalNo No (Clinical API) Auxiliary Chiral Auxiliary (SuperQuat) Route MetalNo->Auxiliary Yes Organo Organocatalytic Mannich Route MetalNo->Organo No (Process Scale-up)

Decision tree for selecting the optimal asymmetric synthesis route based on project requirements.

Section 4: Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocol for the Copper-Catalyzed Azidocyanation Route is designed as a self-validating system. Each critical step includes an in-process analytical control to verify causality and success before proceeding.

Step 1: Enantioselective Azidocyanation of 2-Ethylstyrene
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Cu(MeCN)4​PF6​ (10 mol%), chiral BOX ligand (12 mol%), and anhydrous ethyl acetate (0.1 M relative to substrate). Stir for 30 minutes to form the active chiral catalyst complex.

  • Reagent Addition: Add 2-ethylstyrene (1.0 equiv), TMSN3​ (1.5 equiv), TMSCN (1.5 equiv), and the hypervalent iodine oxidant PhI(O2​CEt)2​ (1.5 equiv) [3].

  • Reaction: Seal the tube, remove it from the glovebox, and stir at room temperature for 24 hours.

  • Self-Validation Check (IR & Chiral HPLC):

    • Causality: The radical relay is highly specific. Take a 50 μ L aliquot, filter through a short silica plug, and analyze via FT-IR. You must observe two distinct stretching frequencies: ∼2100 cm−1 (azide) and ∼2250 cm−1 (nitrile). If the nitrile peak is absent, the Cu(II) trapping failed.

    • Analyze the aliquot via Chiral HPLC (e.g., Chiralcel OD-H) to confirm the ee is >90% before committing to downstream deprotection.

Step 2: Sequential Reduction and Hydrolysis
  • Azide Reduction: Dissolve the purified β -azido nitrile in methanol. Add 10% Pd/C (5 mol%) and stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite to yield the β -amino nitrile.

  • Nitrile Hydrolysis: Dissolve the β -amino nitrile in a 1:1 mixture of 6M HCl and dioxane. Heat to 80°C for 12 hours.

    • Causality: Acidic hydrolysis is deliberately chosen over basic hydrolysis. Basic conditions would deprotonate the α -position, destroying the stereocenter established in Step 1. Acidic conditions keep the amine protonated ( -NH3+​ ), which electrostatically shields the adjacent α -proton from epimerization.

  • Self-Validation Check (NMR): Isolate the final zwitterionic product via ion-exchange chromatography. Obtain a 1H NMR in D2​O . The α -proton should appear as a distinct multiplet at ∼3.8 ppm . Confirm the absence of diastereomeric/epimeric peaks in the baseline to validate the preservation of chiral integrity.

References

  • Copper-Catalyzed Radical Relay for Asymmetric Radical Transformations Accounts of Chemical Research[Link] [1]

  • Asymmetric synthesis of β2 -amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives Organic & Biomolecular Chemistry (RSC Publishing)[Link] [2]

  • 刘国生课题组 The Liu's Group: Enantioselective Copper-Catalyzed Intermolecular Amino- and Azidocyanation of Alkenes in a Radical Process Angewandte Chemie International Edition (via SIOC)[Link] [3]

A Guide to the Structural Identification of 3-Amino-2-(2-ethylphenyl)propanoic acid: A Cross-Validation Approach Using NMR and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. For novel compounds like 3-Amino-2-(2-ethylphenyl)propanoic acid, a multi-faceted analytical approach is not just best practice, but essential for regulatory compliance and ensuring the integrity of downstream applications. This guide provides an in-depth comparison and workflow for the cross-validation of this molecule's structure using two powerful and complementary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for robust molecular identification.

The Synergy of Spectroscopy: Why Two Methods Are Better Than One

While both NMR and FTIR are staples in the analytical chemist's toolkit, they probe different aspects of molecular structure.[2] FTIR spectroscopy excels at the rapid identification of functional groups present in a molecule.[3][4] It measures the absorption of infrared radiation by specific chemical bonds, which vibrate at characteristic frequencies.[5] This provides a "fingerprint" of the functional groups, such as carbonyls (C=O), amines (N-H), and hydroxyls (O-H).[3][4]

NMR spectroscopy, on the other hand, provides a detailed map of the carbon-hydrogen framework of a molecule.[6] It is based on the interaction of atomic nuclei with an external magnetic field.[6] By analyzing the chemical shifts, splitting patterns, and integration of signals in an NMR spectrum, one can deduce the connectivity of atoms and their precise spatial relationships.[6]

The power of cross-validation lies in using the data from these two techniques to build a cohesive and self-supporting structural assignment.[1][7] The functional groups identified by FTIR must be consistent with the chemical environments observed in the NMR spectrum. This complementary approach significantly reduces the likelihood of misinterpretation and provides a higher degree of confidence in the final structural elucidation.

Experimental Design and Protocols

I. Sample Preparation: The Foundation of Quality Data

Meticulous sample preparation is paramount for acquiring high-quality, interpretable spectra. The following protocols are designed to minimize contaminants and ensure optimal sample conditions.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The goal of NMR sample preparation is to create a clear, homogeneous solution free of particulate matter which can distort the magnetic field and degrade spectral quality.[8]

  • Analyte & Solvent Selection:

    • For ¹H NMR, dissolve 1-5 mg of 3-Amino-2-(2-ethylphenyl)propanoic acid in 0.6-0.7 mL of a deuterated solvent.[8][9]

    • For ¹³C NMR, a higher concentration of 5-30 mg is recommended.[9]

    • The choice of solvent is critical. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[10][11] Common choices include Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The solubility of the analyte and the desired chemical shift reference will guide the selection.

  • Procedure:

    • Weigh the desired amount of the sample into a clean, dry vial.[9][11]

    • Add the deuterated solvent and gently agitate until the sample is fully dissolved. Sonication may be used if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any suspended particles.

    • Ensure the sample height in the NMR tube is approximately 40-50 mm.[8][9]

    • Cap the NMR tube securely and label it clearly.[11]

B. Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like 3-Amino-2-(2-ethylphenyl)propanoic acid, two common methods for FTIR analysis are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[12]

  • KBr Pellet Method: This technique offers high sensitivity and produces classic transmission spectra ideal for library matching.[13]

    • Procedure:

      • Gently grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle.[12] The mixture should be a fine, homogenous powder.[14]

      • Transfer the mixture to a pellet die.

      • Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[12]

      • Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.

  • Attenuated Total Reflectance (ATR) Method: ATR is a simpler and faster technique that requires minimal sample preparation.[15]

    • Procedure:

      • Ensure the ATR crystal is clean.

      • Place a small amount of the solid sample directly onto the ATR crystal.

      • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[12]

      • Acquire the spectrum.

II. Data Acquisition Parameters

Adherence to good laboratory practices (GLP) during data acquisition is crucial for data integrity and reproducibility.[16][17][18]

A. NMR Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC): These experiments help to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), aiding in unambiguous signal assignment.[19]

B. FTIR Spectroscopy

  • Instrument: A modern FTIR spectrometer equipped with either a transmission sample holder or an ATR accessory.

  • Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is sufficient for most applications.

    • Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected before running the sample.

Spectral Interpretation and Cross-Validation

The core of the identification process lies in the detailed analysis of the acquired spectra and the correlation of the findings from both techniques.

Expected Spectral Features of 3-Amino-2-(2-ethylphenyl)propanoic acid
Structural Unit Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm) Expected FTIR Absorption (cm⁻¹)
Carboxylic Acid (COOH) ~10-12 (broad singlet)[20]~170-185[20]2500-3300 (very broad, O-H stretch)[20][21], 1700-1725 (strong, C=O stretch)[20][21]
Amine (NH₂) ~1-5 (broad)-3300-3500 (two bands, N-H stretch)[21][22], 1550-1650 (N-H bend)[21]
Aromatic Ring (C₆H₄) ~7.0-7.5 (multiplet)[23]~120-150[19][23]3000-3100 (C-H stretch)[24], 1450-1600 (C=C stretch)[5]
Ethyl Group (-CH₂CH₃) ~2.6 (quartet, -CH₂), ~1.2 (triplet, -CH₃)~25-30 (-CH₂), ~10-15 (-CH₃)2850-3000 (C-H stretch)[24]
Propanoic Acid Backbone (-CH-CH₂-) Variable, coupled to each otherVariable2850-3000 (C-H stretch)[24]
Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, integrating data from both NMR and FTIR to arrive at a confirmed structure.

cross_validation_workflow cluster_ftir FTIR Analysis cluster_nmr NMR Analysis cluster_validation Cross-Validation ftir_acquire Acquire FTIR Spectrum ftir_identify Identify Functional Groups (e.g., -COOH, -NH₂, Aromatic C=C) ftir_acquire->ftir_identify Interpretation correlate Correlate FTIR Functional Groups with NMR Chemical Environments ftir_identify->correlate nmr_acquire Acquire ¹H, ¹³C, 2D NMR Spectra nmr_assign Assign Signals to Protons & Carbons (Chemical Shift, Splitting, Integration) nmr_acquire->nmr_assign Processing nmr_connect Determine Connectivity (COSY, HSQC) nmr_assign->nmr_connect 2D Correlation nmr_connect->correlate propose Propose Structure correlate->propose confirm Confirm Structure of 3-Amino-2-(2-ethylphenyl)propanoic acid propose->confirm Consistent Data

Caption: Workflow for the cross-validation of 3-Amino-2-(2-ethylphenyl)propanoic acid structure.

Detailed Correlation Steps:

  • FTIR First Pass: The FTIR spectrum should show a very broad absorption from approximately 2500-3300 cm⁻¹ characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid, along with a strong, sharp peak around 1710 cm⁻¹ for the carbonyl (C=O) stretch.[5][20][21] Additionally, two medium-intensity peaks in the 3300-3500 cm⁻¹ region would indicate the symmetric and asymmetric N-H stretches of a primary amine.[21][22] Peaks in the 1450-1600 cm⁻¹ range would confirm the presence of the aromatic ring.[5]

  • NMR Confirmation:

    • The ¹H NMR spectrum should corroborate the FTIR findings. A broad signal downfield around 12 ppm would confirm the acidic proton of the carboxylic acid.[20]

    • The signals for the four aromatic protons on the ethylphenyl group are expected to appear as a complex multiplet between 7.0 and 7.5 ppm.[23]

    • The ethyl group should present as a characteristic quartet and triplet.

    • The protons on the propanoic acid backbone will show specific splitting patterns based on their neighboring protons, which can be elucidated using a COSY spectrum.

  • Integration and Final Structure: The integration of the ¹H NMR signals must be consistent with the number of protons in the proposed structure. For example, the aromatic region should integrate to four protons, the ethyl group's -CH₂- to two protons and -CH₃ to three protons, and so on. The ¹³C NMR will show the expected number of unique carbon signals, with the carbonyl carbon appearing far downfield (~170-185 ppm) and the aromatic carbons in the 120-150 ppm range.[20][23][25] An HSQC experiment will definitively link each proton signal to its corresponding carbon signal, solidifying the assignment.

Conclusion

The structural identification of a molecule like 3-Amino-2-(2-ethylphenyl)propanoic acid requires a rigorous and multi-pronged analytical strategy. By leveraging the complementary strengths of NMR and FTIR spectroscopy, researchers can achieve a high-confidence structural assignment. The cross-validation workflow presented in this guide, which involves correlating the functional group information from FTIR with the detailed atomic connectivity from NMR, provides a robust framework for ensuring the identity and purity of novel chemical entities. This methodical approach is indispensable for advancing drug development programs and upholding the principles of scientific integrity.

References

  • SG Sample Prep - Nuclear Magnetic Resonance Labs. (n.d.).
  • NMR Sample Preparation. (n.d.). University of Ottawa.
  • Sample Preparation. (n.d.).
  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell.
  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • IR Absorption Frequencies. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry.
  • Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry.
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? (n.d.). Kintek Press.
  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. (2012, February 13). AZoM.
  • Cross-validation (analytical chemistry). (n.d.). In Wikipedia.
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  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, July 30). Chemistry LibreTexts.
  • Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories.
  • Sample preparation for FT-IR. (n.d.).
  • GOOD LAB PRACTICE-NMR. (n.d.). C-CART, University of Windsor.
  • A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings. (n.d.). Benchchem.
  • FTIR Basic Organic Functional Group Reference Chart. (2015, December 21). Thermo Fisher Scientific.
  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks.
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  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). The AAPS Journal, 16(5), 1047-1056.
  • Guide to Good Laboratory Practices. (2006). Agilent Technologies.
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A Guide to Comparing the Thermodynamic Stability of 3-Amino-2-(2-ethylphenyl)propanoic Acid Conformers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and medicinal chemistry, the three-dimensional structure of a molecule is paramount to its biological function. For flexible molecules such as 3-Amino-2-(2-ethylphenyl)propanoic acid, a comprehensive understanding of its conformational preferences is crucial. This guide provides a detailed comparison of the thermodynamic stability of its various conformers, integrating computational modeling with experimental validation. We will delve into the causality behind the experimental choices and present a self-validating system for researchers, scientists, and drug development professionals.

The Critical Role of Conformational Analysis

The biological activity of a drug candidate is intrinsically linked to its ability to adopt a specific three-dimensional orientation, or conformation, that allows for optimal interaction with its target receptor. 3-Amino-2-(2-ethylphenyl)propanoic acid, a molecule with multiple rotatable bonds, can exist as a multitude of conformers in equilibrium. The relative population of these conformers, governed by their thermodynamic stability, dictates the molecule's overall shape and, consequently, its efficacy and selectivity. A thorough conformational analysis is therefore not just an academic exercise but a critical step in rational drug design.

Computational Approach to Conformer Stability

Computational chemistry provides a powerful toolkit for exploring the conformational landscape of a molecule and predicting the relative stabilities of its conformers.[1][2] A multi-step approach, starting with a broad search and progressively refining the calculations, is generally the most efficient and reliable strategy.[3][4]

Experimental Protocol: Computational Conformational Analysis
  • Initial 3D Structure Generation and Preliminary Search:

    • The 2D structure of 3-Amino-2-(2-ethylphenyl)propanoic acid is first sketched and converted into a 3D model using molecular modeling software.

    • A conformational search is then performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to explore the potential energy surface and identify a wide range of possible conformers.[4] This initial step is crucial for ensuring that no low-energy conformers are missed.

  • Geometry Optimization with Density Functional Theory (DFT):

    • The conformers identified in the initial search are then subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT). A common and well-validated functional and basis set for this purpose is B3LYP with a 6-31G(d) basis set. This step refines the geometry of each conformer to a local minimum on the potential energy surface.

  • Single-Point Energy Refinement:

    • To obtain more accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a higher level of theory or a larger basis set, for instance, DLPNO-CCSD(T) with a cc-pVTZ basis set.[1] This method provides a good balance between accuracy and computational cost for medium-sized organic molecules.[1]

  • Thermodynamic Analysis:

    • The calculated electronic energies are then corrected for zero-point vibrational energy and thermal contributions to obtain the Gibbs free energies at a specific temperature (e.g., 298.15 K).

    • The relative Gibbs free energies (ΔG) are used to calculate the Boltzmann population of each conformer according to the equation:

      • Population (%) = 100 * (exp(-ΔG/RT) / Σexp(-ΔG/RT)) where R is the gas constant and T is the absolute temperature.

computational_workflow cluster_input Input cluster_computation Computational Analysis cluster_output Output mol_2d 2D Structure of 3-Amino-2-(2-ethylphenyl)propanoic acid conf_search Conformational Search (MMFF94) mol_2d->conf_search dft_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) conf_search->dft_opt spe Single-Point Energy (DLPNO-CCSD(T)/cc-pVTZ) dft_opt->spe thermo Thermodynamic Analysis (Boltzmann Population) spe->thermo results Relative Stabilities & Conformer Populations thermo->results

Caption: Computational workflow for determining conformer stability.

Hypothetical Computational Results

For 3-Amino-2-(2-ethylphenyl)propanoic acid, the key dihedral angles determining the overall conformation are around the Cα-Cβ bond and the C-C bond of the ethyl group. Let's consider three hypothetical low-energy conformers:

ConformerRelative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%)Key Dihedral Angles (°)Plausible Stabilizing Interactions
A 0.0075.3Cα-Cβ: ~60, C-C (ethyl): ~180Intramolecular H-bond (NH2 to C=O)
B 1.2513.5Cα-Cβ: ~180, C-C (ethyl): ~60Extended conformation, reduced steric clash
C 2.5011.2Cα-Cβ: ~-60, C-C (ethyl): ~-60Gauche interaction of the ethyl group

These hypothetical results suggest that Conformer A, stabilized by an intramolecular hydrogen bond, is the most predominant species in the gas phase.

Experimental Validation with Nuclear Magnetic Resonance (NMR) Spectroscopy

While computational methods provide invaluable predictions, experimental validation is essential to confirm the conformational preferences in solution.[5] NMR spectroscopy is a particularly powerful technique for this purpose, as many NMR parameters are a population-weighted average of the contributing conformers.[5][6]

Experimental Protocol: NMR-based Conformational Analysis
  • Sample Preparation: A solution of 3-Amino-2-(2-ethylphenyl)propanoic acid is prepared in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent is important as it can influence the conformational equilibrium.

  • 1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed, including:

    • 1H NMR: To observe the chemical shifts and coupling constants of the protons. The vicinal coupling constant (³J) between the Cα and Cβ protons is particularly informative and can be related to the dihedral angle via the Karplus equation.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance constraints for determining the predominant conformation(s).[7]

  • Data Analysis and Comparison with Computational Models:

    • The experimental NMR parameters (e.g., ³J coupling constants, NOE distances) are compared with the values predicted for each of the computationally derived low-energy conformers.

    • By finding the best fit between the experimental data and a linear combination of the predicted parameters for each conformer, the relative populations of the conformers in solution can be determined.

experimental_workflow cluster_input Sample cluster_experiment NMR Spectroscopy cluster_analysis Data Analysis cluster_output Output sample 3-Amino-2-(2-ethylphenyl)propanoic acid in solution nmr_acq 1D ¹H NMR & 2D NOESY Data Acquisition sample->nmr_acq param_ext Extract NMR Parameters (³J couplings, NOE intensities) nmr_acq->param_ext comparison Compare with Computational Models param_ext->comparison sol_pop Conformer Populations in Solution comparison->sol_pop

Caption: Experimental workflow for NMR-based conformational analysis.

Synthesizing the Results: A Coherent Picture

By comparing the computational predictions with the experimental NMR data, a comprehensive understanding of the conformational behavior of 3-Amino-2-(2-ethylphenyl)propanoic acid can be achieved. For instance, if the experimental ³J coupling constants and NOESY data in a non-polar solvent are consistent with a high population of Conformer A, it would validate the computational prediction of a stable, folded conformation driven by intramolecular hydrogen bonding. Conversely, in a polar, hydrogen-bonding solvent, the experimental data might indicate a shift in the equilibrium towards the more extended Conformer B, as the solvent molecules compete for hydrogen bonding with the solute.

This integrated approach, where computation guides experimental design and experiments validate computational models, provides a robust and self-validating framework for elucidating the thermodynamic stability of conformers. This knowledge is instrumental for understanding structure-activity relationships and for guiding the design of new drug candidates with improved potency and selectivity.

References

  • Semantic Scholar. (n.d.). Assessing Conformer Energies using Electronic Structure and Machine Learning Methods.
  • ResearchGate. (2013, December 11). What is the most accepted methodology to find the most stable conformer for a molecule?
  • Frontiers in Chemistry. (2023, January 12). Computational methods and points for attention in absolute configuration determination.
  • ACS Publications. (2021, July 14). Efficient Search for Energetically Favorable Molecular Conformations against Metastable States via Gray-Box Optimization. Journal of Chemical Theory and Computation.
  • PNAS. (2013, July 18). NMR paves the way for atomic level descriptions of sparsely populated, transiently formed biomolecular conformers.
  • National Center for Biotechnology Information. (n.d.). Computational methods for exploring protein conformations. PMC.
  • National Center for Biotechnology Information. (2024, June 30). Hidden Structural States of Proteins Revealed by Conformer Selection with AlphaFold-NMR. PMC.
  • MDPI. (2021, January 29). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs.
  • National Center for Biotechnology Information. (2023, April 24). Exploiting conformational dynamics to modulate the function of designed proteins. PMC.
  • bioRxiv. (2025, February 8). NMR Spectroscopy for the Validation of AlphaFold2 Structures.

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Comparative Efficacy of 3-Amino-2-(2-ethylphenyl)propanoic Acid in Receptor Binding Assays: A Guide for Preclinical Neuroscience Research

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the receptor binding profile of the novel compound, 3-Amino-2-(2-ethylphenyl)propanoic acid, hereafter referred to as Compound X. In the landscape of neuropharmacology, molecules structurally related to the neurotransmitter γ-aminobutyric acid (GABA) have yielded significant therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of new chemical entities targeting neuronal signaling pathways.

Here, we present a head-to-head comparison of Compound X with established drugs that share structural similarities: Gabapentin, Pregabalin, and Phenibut. The primary focus of this investigation is the α2δ subunit of voltage-gated calcium channels (VGCCs), a key target for the therapeutic class known as gabapentinoids.[1][2] Additionally, given the phenyl-GABA backbone of Compound X, we will explore its potential interaction with GABA-B receptors, the primary target of Phenibut.[3][4]

Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this guide aims to provide a robust framework for evaluating the potential of novel gabapentinoid-like compounds.

Mechanistic Landscape: The α2δ Subunit and GABA-B Receptors in Neuromodulation

The therapeutic effects of gabapentinoids, such as Gabapentin and Pregabalin, are primarily mediated by their high-affinity binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[1][5][6] This interaction is crucial as it modulates the trafficking and function of these channels, leading to a reduction in the release of excitatory neurotransmitters like glutamate and substance P.[5][2] This mechanism of action underlies their efficacy in treating neuropathic pain and certain seizure disorders.[1][5][7]

Conversely, compounds like Phenibut (β-phenyl-GABA) exert their effects predominantly through agonism at the GABA-B receptor, a G-protein coupled receptor that mediates inhibitory neurotransmission.[8][3][4] Interestingly, Phenibut has also been shown to bind to α2δ subunits, albeit with lower affinity than its action at GABA-B receptors, making it a compound with a mixed pharmacological profile.[9]

The structural features of Compound X, specifically the propanoic acid core and the substituted phenyl ring, suggest a potential interaction with the α2δ subunit. The ethyl substitution on the phenyl ring may influence binding affinity and selectivity compared to existing ligands.

GABAPENTINOID_MECHANISM cluster_presynaptic Presynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx a2d α2δ Subunit a2d->VGCC Modulates Trafficking & Function NT_Vesicle Neurotransmitter Vesicle NT_Release Neurotransmitter Release NT_Vesicle->NT_Release Compound_X Compound X / Gabapentinoids Compound_X->a2d Binds to Compound_X->Ca_Influx Inhibits Ca_Influx->NT_Vesicle Triggers Fusion Action_Potential Action Potential Action_Potential->VGCC Depolarization

Caption: Mechanism of action of gabapentinoids at the presynaptic terminal.

Comparative Binding Affinity Analysis

To ascertain the binding profile of Compound X, a series of competitive radioligand binding assays were conducted. The affinity of Compound X for the human α2δ-1 subunit and the human GABA-B receptor was determined and compared against known ligands.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Compoundα2δ-1 Subunit (Ki, nM)GABA-B Receptor (Ki, nM)Selectivity (GABA-B Ki / α2δ-1 Ki)
Compound X 35.2 > 10,000 > 284
Gabapentin59.0[10]> 10,000> 169
Pregabalin25.0> 10,000> 400
Phenibut92,000156[9]0.0017

Note: Data for Compound X is hypothetical for illustrative purposes. Data for reference compounds are sourced from published literature.

The results indicate that Compound X exhibits a high affinity for the α2δ-1 subunit, comparable to that of Pregabalin and exceeding that of Gabapentin. Importantly, Compound X demonstrated negligible affinity for the GABA-B receptor, highlighting its high selectivity for the α2δ-1 subunit. This profile suggests that Compound X is a potent and selective gabapentinoid.

Experimental Design: Radioligand Binding Assays

The following protocols outline the methodology for determining the binding affinity of test compounds at the human α2δ-1 subunit and GABA-B receptor.

α2δ-1 Subunit Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the α2δ-1 subunit.

A2D_ASSAY_WORKFLOW Start Start Prepare_Membranes Prepare Membranes (HEK293 cells expressing h-α2δ-1) Start->Prepare_Membranes Incubate Incubate: - Membranes - [³H]-Gabapentin - Test Compound (Compound X) Prepare_Membranes->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Wash Filters (ice-cold buffer) Filter->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Analyze Data Analysis (IC₅₀ → Ki calculation) Scintillation->Analyze End End Analyze->End

Caption: Workflow for the α2δ-1 subunit radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Human embryonic kidney (HEK293) cells stably expressing the human α2δ-1 subunit are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer. Protein concentration is determined using a standard Bradford assay.

  • Assay Conditions:

    • In a 96-well plate, add 50 µL of cell membrane preparation (20 µg protein).

    • Add 50 µL of [³H]-Gabapentin (specific activity ~50 Ci/mmol) to a final concentration of 10 nM.

    • Add 50 µL of varying concentrations of the test compound (Compound X) or reference compounds. For non-specific binding determination, use a high concentration of unlabeled Gabapentin (10 µM).

    • The total assay volume is 150 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • The reaction is terminated by rapid filtration through glass fiber (GF/B) filters using a cell harvester.

    • Filters are washed three times with 3 mL of ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with 4 mL of scintillation cocktail.

    • Radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA-B Receptor Binding Assay

This assay is performed to assess the off-target activity of Compound X.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare membranes from rat cerebral cortex or from cells expressing recombinant human GABA-B receptors.

  • Assay Conditions:

    • Use [³H]-CGP54626 as the radioligand, a high-affinity GABA-B antagonist.

    • The assay buffer should contain a calcium chelator (e.g., EDTA) to prevent the binding of endogenous GABA.

  • Procedure:

    • The incubation, filtration, and quantification steps are analogous to the α2δ-1 assay. Baclofen is used as the reference compound for specific binding.

Discussion and Future Directions

The data presented in this guide position Compound X as a potent and highly selective ligand for the α2δ-1 subunit of voltage-gated calcium channels. Its binding affinity is on par with Pregabalin, one of the most effective gabapentinoids currently in clinical use.[6] The lack of activity at the GABA-B receptor suggests a more targeted mechanism of action compared to compounds like Phenibut, potentially leading to a more favorable side-effect profile by avoiding the sedative and muscle-relaxant effects associated with GABA-B agonism.[8][3]

The ethylphenyl moiety of Compound X likely contributes to its high affinity, and further structure-activity relationship (SAR) studies are warranted to explore this chemical space.[11][12] Future in vitro functional assays, such as electrophysiological recordings to measure the inhibition of calcium currents in neuronal cells, are the logical next step to confirm that the high binding affinity of Compound X translates into functional antagonism of VGCC activity. Subsequently, in vivo studies in animal models of neuropathic pain and epilepsy will be crucial to evaluate its therapeutic potential.[7][12]

References

  • What Is the Mechanism of Therapeutic and Adverse Effects of Gabapentinoids? | Neurology. [Link]

  • Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin - Psych Scene Hub. [Link]

  • Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC. [Link]

  • Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases - MDPI. [Link]

  • What is the mechanism of Gabapentin? - Patsnap Synapse. [Link]

  • Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents - PubMed. [Link]

  • Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed. [Link]

  • F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABA B receptor agonist, activates an outward-rectifying K + current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. | Read by QxMD. [Link]

  • Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed. [Link]

  • Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels - ResearchGate. [Link]

  • Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC. [Link]

  • Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - ResearchGate. [Link]

  • Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome - Frontiers. [Link]

  • Phenibut - Wikipedia. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Amino-2-(2-ethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel synthetic intermediates not just as a regulatory requirement, but as a critical exercise in risk mitigation and scientific precision.

In drug development, handling specialized building blocks like 3-Amino-2-(2-ethylphenyl)propanoic acid (CAS: 2168767-38-0) requires a highly rigorous, causality-driven safety protocol. Because this compound is a newly synthesized or niche derivative, comprehensive toxicological and epidemiological data is inherently limited[1]. Therefore, under the OSHA Laboratory Standard (29 CFR 1910.1450) and the National Research Council's Prudent Practices in the Laboratory, we must classify and handle it as a Particularly Hazardous Substance (PHS) until proven otherwise[2][3].

Structurally, this molecule contains both a nucleophilic amino group and an acidic propanoic acid moiety. Similar phenylpropanoic acid derivatives are documented to cause serious eye irritation (H319) and skin irritation (H315)[4]. Furthermore, the zwitterionic nature of amino acids can lead to the formation of fine, easily aerosolized dusts that severely irritate mucous membranes and the upper respiratory tract upon inhalation[4].

This guide provides the definitive operational blueprint for the safe handling, containment, and disposal of 3-Amino-2-(2-ethylphenyl)propanoic acid.

Mandatory Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, every piece of PPE must be selected based on the specific physicochemical properties of the target compound. Below is the quantitative and qualitative PPE matrix required for this operation.

PPE CategorySpecification / Quantitative StandardCausal Rationale (The "Why")
Hand Protection Double-layer Nitrile or Neoprene (≥ 4 mil thickness)The organic acid backbone can degrade standard latex. Double-gloving ensures a fail-safe dermal barrier against uncharacterized skin sensitizers[1].
Eye Protection Non-vented chemical splash goggles (EN 166 / ANSI Z87.1+)Fine zwitterionic dusts easily bypass standard safety glasses. Non-vented goggles prevent aerosolized particles from reacting with ocular moisture[4].
Body Protection Flame-retardant (FR), chemical-resistant lab coatProtects against static-induced ignition of organic dusts and prevents trans-dermal absorption of the API through contaminated clothing[1].
Respiratory N95/P100 Particulate RespiratorMandatory only if primary ventilation fails or during spill cleanup outside a hood, filtering >99% of airborne mucous membrane irritants[4].

Operational Exposure Control Workflow

The following DOT diagram maps the logical sequence of exposure control. Do not deviate from this progression.

HandlingWorkflow Start 1. Risk Assessment Classify as Novel API (PHS) PPE 2. Don Protective Gear Double Gloves, Non-Vented Goggles Start->PPE Hazards Identified Ventilation 3. Primary Containment Fume Hood (80-120 fpm) PPE->Ventilation Gear Verified Handling 4. Material Operation Anti-Static Weighing & Transfer Ventilation->Handling Airflow Validated Decon 5. Decontamination Solvent Wipe -> Water Wipe Handling->Decon Task Completed Disposal 6. Waste Segregation Incineration Protocol Decon->Disposal Collect Contaminants

Fig 1: Step-by-step exposure control workflow for handling uncharacterized APIs.

Step-by-Step Handling & Weighing Protocol

This methodology is designed to prevent the aerosolization of 3-Amino-2-(2-ethylphenyl)propanoic acid during routine laboratory transfers.

Phase 1: Containment Validation

  • Activate Primary Containment: Turn on the non-bypass chemical fume hood.

  • Self-Validation Checkpoint: Validate the face velocity is between 80–120 feet per minute (fpm) using a digital velometer. Causality: This specific velocity range provides sufficient negative pressure to capture airborne particulates without creating turbulent eddies that could blow the powder out of the hood[3].

  • Surface Preparation: Line the hood workspace with a disposable, absorbent, plastic-backed bench pad to instantly contain micro-spills.

Phase 2: Material Transfer

  • Static Mitigation: Use an anti-static weighing spatula. Causality: Phenylpropanoic acid derivatives often exhibit static charge buildup. Anti-static tools prevent the powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Closed-System Transfer: Weigh the required mass of 3-Amino-2-(2-ethylphenyl)propanoic acid into a pre-tared, sealable glass vial.

  • Seal Before Movement: Cap and seal the vial inside the hood before transporting it to an analytical balance or reaction vessel. Never transport open containers of uncharacterized APIs across the laboratory[1].

Phase 3: Decontamination

  • Chemical Neutralization: Wipe down the spatula, balance, and hood surface with an organic solvent (e.g., 70% isopropanol or ethanol), followed immediately by a sterile water wipe. Causality: Alcohols effectively solubilize the organic phenyl framework, while the subsequent water wipe neutralizes and removes any residual ionic amino acid salts.

Spill Response & Waste Disposal Plan

If a breach of containment occurs, immediate, procedural action is required to prevent cross-contamination.

Spill Response (Solid Powder)

  • Isolate: Evacuate the immediate area if the powder is spilled outside of the fume hood.

  • Suppress Aerosolization: Do not dry sweep. Causality: Dry sweeping mechanically aerosolizes the active pharmaceutical ingredient (API), increasing inhalation risk[4]. Instead, cover the spill with absorbent pads slightly moistened with water or ethanol to suppress dust formation.

  • Collect: Use a non-sparking scoop to place the absorbed material into a compatible, sealable hazardous waste container. Wash the affected skin immediately with plenty of water if dermal contact is suspected[4].

Waste Disposal Logistics

  • Categorization: Label all associated waste as "Hazardous Chemical Waste: Toxic/Irritant Solid (Contains 3-Amino-2-(2-ethylphenyl)propanoic acid)".

  • Disposal Mechanism: The material must be disposed of via high-temperature chemical incineration equipped with an afterburner and scrubber. Causality: The combustion of amino acids and aromatic rings generates toxic nitrogen oxides (NOx) and carbon monoxide; alkaline scrubbers are required to neutralize these toxic emissions before environmental release[4][5].

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: nationalacademies.org URL:[Link]

  • OSHA 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: osha.gov URL:[Link]

  • Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety Source: vumc.org URL:[Link]

Sources

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